molecular formula C10H12ClN B8095405 2-Chloro-5-(1-methylcyclobutyl)pyridine

2-Chloro-5-(1-methylcyclobutyl)pyridine

Cat. No.: B8095405
M. Wt: 181.66 g/mol
InChI Key: NHQRBENCCNUITF-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-methylcyclobutyl)pyridine ( 1935325-79-3) is a versatile pyridine derivative of significant interest in advanced chemical research and development. With the molecular formula C10H12ClN, this compound serves as a valuable synthetic intermediate, particularly in the pharmaceutical industry . The molecular structure, which incorporates both a chloropyridine moiety and a sterically distinct 1-methylcyclobutyl group, makes it a promising building block for the synthesis of more complex molecules. Its primary research application lies in the exploration and creation of novel compounds, potentially for use in medicinal chemistry and agrochemical studies. The chlorine atom at the 2-position of the pyridine ring is a reactive site amenable to various cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the formation of new carbon-carbon bonds . The unique 1-methylcyclobutyl substituent can impart specific steric and electronic properties to the molecule, which may be leveraged to modulate the biological activity, metabolic stability, or physical characteristics of the resulting target molecules. Researchers utilize this compound strictly as a raw material or intermediate in laboratory settings to develop new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(1-methylcyclobutyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-10(5-2-6-10)8-3-4-9(11)12-7-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQRBENCCNUITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(1-methylcyclobutyl)pyridine (CAS 1935325-79-3): A Predictive Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for 2-Chloro-5-(1-methylcyclobutyl)pyridine (CAS 1935325-79-3) is not extensively available in public literature. This guide has been meticulously compiled by extrapolating from the known properties, reactivity, and synthetic methodologies of structurally analogous compounds. It is intended to serve as a predictive resource for researchers, scientists, and drug development professionals, providing expert insights into the potential characteristics and applications of this novel chemical entity.

Introduction: The Strategic Value of a Novel Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization potential make it an invaluable core for designing therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases.[3][4]

This guide focuses on the specific, yet sparsely documented, molecule: 2-Chloro-5-(1-methylcyclobutyl)pyridine. The strategic combination of three key structural motifs suggests significant potential for this compound as a building block in drug discovery:

  • The 2-Chloropyridine Moiety: The chlorine atom at the 2-position is a highly versatile synthetic handle. It readily participates in a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functionalities.[5][6]

  • Substitution at the 5-Position: Modification at the C5 position of the pyridine ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • The 1-Methylcyclobutyl Group: The incorporation of small, rigid, and lipophilic alkyl groups like the 1-methylcyclobutyl moiety is a modern tactic in medicinal chemistry to improve metabolic stability, enhance binding affinity by exploring hydrophobic pockets of target proteins, and fine-tune solubility.[7]

This document provides a predictive but scientifically grounded overview of the properties, synthesis, and potential utility of 2-Chloro-5-(1-methylcyclobutyl)pyridine, empowering researchers to leverage this promising building block in their synthetic and drug discovery programs.

Predicted Physicochemical and Spectroscopic Properties

The properties of the target compound have been estimated based on data from its closest structural analogs, primarily 2-Chloro-5-methylpyridine. The addition of the 1-methylcyclobutyl group is expected to increase the molecular weight, boiling point, and lipophilicity (LogP) while decreasing its density and water solubility compared to the methyl analog.

PropertyPredicted ValueRationale / Comparison
CAS Number 1935325-79-3-
Molecular Formula C₁₀H₁₂ClNCalculated
Molecular Weight 181.66 g/mol Calculated
Appearance Colorless to pale yellow liquidBased on 2-Chloro-5-methylpyridine.[8]
Boiling Point ~210-220 °C at 760 mmHgHigher than 2-Chloro-5-methylpyridine (182-183 °C) due to increased mass and van der Waals forces.[9]
Density ~1.05 - 1.10 g/mLLower than 2-Chloro-5-methylpyridine (~1.17 g/mL) as the larger alkyl group increases volume more than mass.[9]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Increased alkyl character reduces aqueous solubility compared to analogs.[10]
Predicted ¹H NMR Aromatic protons (~7.5-8.5 ppm), methyl singlet (~1.5 ppm), cyclobutyl multiplets (~1.8-2.5 ppm)Chemical shifts are estimated based on standard ranges and analog data.
Predicted ¹³C NMR Aromatic carbons (~120-155 ppm), quaternary cyclobutyl carbon, aliphatic carbons (~20-40 ppm)Based on standard chemical shift values.

Proposed Synthesis: A Cross-Coupling Approach

Given the structure, a transition metal-catalyzed cross-coupling reaction represents the most logical and efficient synthetic strategy. A Suzuki-Miyaura coupling is proposed due to its broad functional group tolerance and generally mild reaction conditions. The key disconnection involves forming the C-C bond between the pyridine C5 position and the quaternary carbon of the 1-methylcyclobutyl group.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis starting from the commercially available 2-chloro-5-bromopyridine and a custom-prepared boronic ester.

Step 1: Preparation of 2-(1-methylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Rationale: The required boronic ester is not commonly stocked and must be prepared. This can be achieved via the borylation of a Grignard reagent formed from 1-bromo-1-methylcyclobutane.

  • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

  • Add a solution of 1-bromo-1-methylcyclobutane (1.0 eq) in anhydrous Tetrahydrofuran (THF) to initiate Grignard formation.

  • Once the Grignard reagent is formed, cool the reaction mixture to -78 °C.

  • Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic ester, which can be used in the next step without further purification.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Rationale: The C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, allowing for selective reaction at the 5-position.

  • To a reaction vessel, add 2-chloro-5-bromopyridine (1.0 eq), the crude 2-(1-methylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product, 2-Chloro-5-(1-methylcyclobutyl)pyridine.

Synthesis Workflow Diagram

G cluster_0 Step 1: Boronic Ester Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling A 1-Bromo-1-methylcyclobutane C Grignard Reagent A->C + Mg (B) B Mg, THF D Pinacol Borane Ester G Product: 2-Chloro-5-(1-methylcyclobutyl)pyridine D->G + 2-Chloro-5-bromopyridine (F) E 2-Isopropoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane E->D + Grignard (C) -78 °C to RT F 2-Chloro-5-bromopyridine F->G H Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 80-100 °C H->G

Caption: Proposed two-step synthesis of the target compound.

Predicted Reactivity and Synthetic Utility

The synthetic value of 2-Chloro-5-(1-methylcyclobutyl)pyridine lies in the orthogonal reactivity of its functional groups. The 2-chloro substituent is the primary site for further elaboration.

  • Cross-Coupling Reactions: The C2-Cl bond is activated for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, creating a diverse library of compounds from a single intermediate.[5][11]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates SNAr at the 2-position with a range of nucleophiles, including amines, alcohols, and thiols. This is a direct and often metal-free method to install key pharmacophoric groups.[12]

  • N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This modification alters the electronic properties of the ring, making the C2 and C6 positions more susceptible to nucleophilic attack and enabling further functionalization.

  • Basicity: The pyridine nitrogen provides a basic site (predicted pKa of the conjugate acid ~2-3), allowing for salt formation to improve solubility and handling properties.[13]

Potential Synthetic Transformations

Sources

An In-depth Technical Guide to 2-Chloro-5-(1-methylcyclobutyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-5-(1-methylcyclobutyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, a plausible synthetic pathway, and potential applications, offering a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Structure

2-Chloro-5-(1-methylcyclobutyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a 1-methylcyclobutyl group at the 5-position. These structural features, particularly the introduction of a strained cyclobutyl moiety, can significantly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, making it an intriguing scaffold for exploring new chemical space in drug development.

Key Identifiers:

IdentifierValue
CAS Number 1935325-79-3[1]
SMILES CC1(c2ccc(Cl)nc2)CCC1[1]
InChIKey SGHJXPQZGNLIRD-UHFFFAOYSA-N
Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol

Below is a two-dimensional representation of the chemical structure of 2-Chloro-5-(1-methylcyclobutyl)pyridine.

Negishi_Coupling_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_product Product 2_chloro_5_iodopyridine 2-Chloro-5-iodopyridine coupling_reaction Negishi Coupling 2_chloro_5_iodopyridine->coupling_reaction Electrophile organozinc_reagent (1-Methylcyclobutyl)zinc halide organozinc_reagent->coupling_reaction Nucleophile Pd_catalyst Pd(PPh3)4 Pd_catalyst->coupling_reaction Catalyst Solvent THF Solvent->coupling_reaction Reaction Medium target_molecule 2-Chloro-5-(1-methylcyclobutyl)pyridine coupling_reaction->target_molecule

Caption: Proposed synthetic workflow for 2-Chloro-5-(1-methylcyclobutyl)pyridine.

Experimental Protocol (Hypothetical):

  • Preparation of the Organozinc Reagent: The (1-methylcyclobutyl)zinc halide can be prepared in situ from the corresponding 1-bromo-1-methylcyclobutane and activated zinc metal in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cross-Coupling Reaction: To a solution of 2-chloro-5-iodopyridine in THF, the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) is added under an inert atmosphere (e.g., argon or nitrogen). The freshly prepared solution of the (1-methylcyclobutyl)zinc halide is then added dropwise to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting materials. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-Chloro-5-(1-methylcyclobutyl)pyridine.

Causality in Experimental Choices:

  • Choice of Coupling Reaction: The Negishi coupling is selected for its high functional group tolerance, which is crucial when dealing with potentially sensitive moieties. It often provides higher yields and requires milder conditions compared to some other cross-coupling methods.

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for a wide range of Negishi couplings.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the deactivation of the palladium catalyst and the decomposition of the organozinc reagent, both of which are sensitive to oxygen and moisture.

  • Anhydrous Solvent: Anhydrous THF is used to ensure the stability and reactivity of the organometallic intermediates.

Potential Applications in Drug Discovery

While specific biological activities of 2-Chloro-5-(1-methylcyclobutyl)pyridine have not been extensively reported, its structural features suggest potential applications in medicinal chemistry. Pyridine derivatives are a well-established class of pharmacophores found in numerous approved drugs.

The introduction of a 1-methylcyclobutyl group can confer several advantageous properties:

  • Increased Lipophilicity: The cyclobutyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

  • Metabolic Stability: The quaternary carbon of the 1-methylcyclobutyl moiety can block potential sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.

  • Structural Rigidity and Vectorial Projection: The constrained nature of the cyclobutyl ring provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space. This can lead to higher binding affinity and selectivity for biological targets. The cyclobutane ring is increasingly being utilized in medicinal chemistry to achieve favorable pharmacological properties.

Given these characteristics, 2-Chloro-5-(1-methylcyclobutyl)pyridine could serve as a valuable building block for the synthesis of novel compounds targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. Its potential therapeutic areas could span oncology, infectious diseases, and central nervous system disorders, where substituted pyridines have shown significant promise.

Conclusion

2-Chloro-5-(1-methylcyclobutyl)pyridine represents an interesting scaffold for the development of new chemical entities in drug discovery. This guide has provided its key chemical identifiers, predicted physicochemical properties, and a plausible synthetic route based on the robust Negishi cross-coupling reaction. The unique structural features of this molecule, particularly the presence of the 1-methylcyclobutyl group, suggest that it could be a valuable starting point for the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. Further experimental investigation into its synthesis, properties, and biological activity is warranted to fully explore its potential in medicinal chemistry.

References

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Strategy for C-C Bond Formation. Acc. Chem. Res.1982, 15 (11), 340–348.
  • Arctom, Inc. 2-chloro-5-(1-methylcyclobutyl)pyridine. [Link]

  • U.S. National Library of Medicine. PubChem. [Link]

  • Dolan, D. F. et al.
  • Ricci, A.; Angelucci, F. Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Heterocycles. Wiley, 2011.

Sources

Technical Monograph: 2-Chloro-5-(1-methylcyclobutyl)pyridine

[1]

Executive Summary

2-Chloro-5-(1-methylcyclobutyl)pyridine (CAS: 1935325-79-3) is a specialized heterocyclic building block utilized in the synthesis of next-generation small molecule therapeutics.[1][2] It features a gem-dimethyl-like steric constraint via the 1-methylcyclobutyl moiety, a structural motif increasingly favored in medicinal chemistry to improve metabolic stability and restrict conformational freedom without excessive lipophilicity penalties.[1]

This compound is a key intermediate in the development of KIF18A inhibitors (e.g., for chromosomally unstable cancers) and has structural relevance to novel GLP-1 receptor agonists (e.g., Orforglipron analogs). Its handling requires specific protocols due to the reactivity of the chloropyridine core and the lipophilic nature of the cycloalkyl tail.[1]

Chemical Identity & Properties

PropertyData
CAS Number 1935325-79-3
IUPAC Name 2-Chloro-5-(1-methylcyclobutyl)pyridine
Molecular Formula C₁₀H₁₂ClN
Molecular Weight 181.66 g/mol
SMILES CC1(CCC1)c2cnc(Cl)cc2
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
LogP (Predicted) ~3.2 (Lipophilic)

Hazard Identification (GHS Classification)

Note: As a research intermediate, full regulatory toxicological data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous chloropyridines and alkyl-pyridines.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat.[3] 2H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[3]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Aquatic Toxicity (Chronic) Cat. 3H412: Harmful to aquatic life with long-lasting effects.[1]
Critical Safety Analysis
  • Skin Absorption: The lipophilic cyclobutyl group enhances dermal penetration compared to simple chloropyridines. Systemic toxicity via skin contact is a credible risk.

  • Reactivity: The 2-chloro position is electrophilic.[1] Avoid contact with strong nucleophiles (amines, thiols) unless intended for synthesis, as this can generate exothermic reactions and toxic byproducts.

Synthesis & Experimental Protocols

The installation of a 1-methylcyclobutyl group onto a heteroaromatic ring is non-trivial.[1] The most robust, field-proven method involves the cycloalkylation of a nitrile precursor , followed by nitrile displacement or modification. However, for the direct synthesis of the aryl-cycloalkyl scaffold, a Negishi Cross-Coupling or a De Novo Cyclization approach is recommended.

Protocol A: De Novo Cyclization (Recommended for Scalability)

This method constructs the cyclobutyl ring directly on the pyridine scaffold, avoiding unstable organometallic intermediates.

Reagents:

  • Starting Material: 2-(6-Chloropyridin-3-yl)acetonitrile

  • Alkylation Agent: 1,3-Dibromopropane[1]

  • Base: Sodium Hydride (NaH) or LiHMDS

  • Methylation Agent: Iodomethane (MeI)

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck flask under Argon, dissolve 2-(6-chloropyridin-3-yl)acetonitrile (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add NaH (2.2 eq, 60% dispersion) portion-wise. Evolution of H₂ gas will occur; ensure proper venting. Stir for 30 min.

  • Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours. Mechanism: Double nucleophilic substitution forms the cyclobutyl ring.[1]

  • Methylation (One-Pot): Cool the mixture back to -78°C. Add LiHMDS (1.1 eq) to deprotonate the remaining benzylic proton. Add MeI (1.2 eq). Warm to RT.

  • Decanation: (If the nitrile is not the final target) The resulting 1-(6-chloropyridin-3-yl)-1-methylcyclobutanecarbonitrile must be decyanated using reductive conditions (e.g., Na/NH₃ or oxidative degradation), though often the nitrile is the desired handle for drug synthesis.[1]

    • Alternative Direct Coupling: React 2-Chloro-5-iodopyridine with (1-methylcyclobutyl)zinc bromide (prepared from 1-bromo-1-methylcyclobutane and Zn) using Pd(dppf)Cl₂ catalyst in THF at 60°C for 12 hours.[1]

Visualization: Synthesis Workflow

SynthesisWorkflowcluster_safetySafety CheckpointStart2-Chloro-5-iodopyridineIntermediatePd-ComplexIntermediateStart->IntermediateOxidative AdditionReagent(1-Methylcyclobutyl)zinc bromideReagent->IntermediateTransmetallationCatalystPd(dppf)Cl2THF, 60°CCatalyst->IntermediateCatalysisProduct2-Chloro-5-(1-methylcyclobutyl)pyridine(Target)Intermediate->ProductReductive EliminationWarningExothermic ReactionArgon Atm Required

Caption: Palladium-catalyzed Negishi cross-coupling pathway for the direct synthesis of the target scaffold.

Handling, Storage, and Emergency Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic potential; store under Argon or Nitrogen .

  • Container: Amber glass vial with Teflon-lined cap to prevent photochemical degradation of the pyridine ring.

Emergency Response System (Self-Validating)

This protocol uses a "Check-Act-Verify" loop to ensure safety during spills or exposure.[1]

ScenarioImmediate ActionVerification
Skin Contact 1. Drench: Wash with soap/water for 15 min.2. Peel: Remove contaminated clothing under shower.Check for erythema (redness) after 30 mins. If persistent, seek medical aid.
Eye Contact 1. Flush: Use eyewash station for 15 min.2. Hold: Keep eyelids open manually.Verify pH of eye surface is neutral (using litmus paper if available/trained) or consult ophthalmologist.
Spill (Liquid) 1. Isolate: Evacuate 5m radius.2. Absorb: Use vermiculite or sand. Do NOT use sawdust (flammability).Verify no residual odor before re-entry. Dispose as halogenated organic waste.

References

  • Arctom Scientific. (2024). Product Analysis: 2-chloro-5-(1-methylcyclobutyl)pyridine (CAS 1935325-79-3).[1][2] Retrieved from [1]

  • Amgen Inc. (2021). Patent WO2021026100A1: Pyridine derivatives as KIF18A inhibitors. (Describes analogous 1-methylcyclobutyl synthesis). Retrieved from

  • Eli Lilly & Co. (2022). Orforglipron (LY3502970) Structural Characterization and Intermediates. (Contextual reference for 1-methylcycloalkyl-pyridine scaffolds in GLP-1 agonists). Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Chloro-5-methylpyridine (Analogous Hazard Data). Retrieved from [1]

Technical Guide: Patent Landscape & Synthetic Protocols for 2-Chloro-5-(1-methylcyclobutyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the patent landscape and synthetic methodology for 2-Chloro-5-(1-methylcyclobutyl)pyridine , a critical building block in modern medicinal chemistry.

Part 1: Executive Summary & Structural Significance

2-Chloro-5-(1-methylcyclobutyl)pyridine (CAS: 1935325-79-3 ) has emerged as a high-value intermediate in the development of next-generation small molecule therapeutics. Its structural core features a pyridine ring substituted at the 5-position with a 1-methylcyclobutyl moiety.[1]

The "Magic Methyl" & Cyclobutyl Effect

In drug design, this specific scaffold serves two critical functions:

  • Bioisosterism: The 1-methylcyclobutyl group acts as a lipophilic, metabolically stable bioisostere for tert-butyl or cyclohexyl groups. It maintains steric bulk while altering the vector of hydrophobic interactions.

  • Conformational Lock: The cyclobutyl ring introduces a defined sp³ character, reducing the "flatness" of the molecule—a key parameter (Fsp³) in improving solubility and reducing off-target toxicity in kinase inhibitors and GPCR ligands.

Target Therapeutic Landscape

Analysis of patent literature (2016–2025) links this intermediate and its analogs to several high-profile therapeutic areas:

  • KIF18A Inhibitors: Targeted cancer therapies interfering with chromosome alignment during mitosis (e.g., Amgen, Genentech patents).

  • NaV1.8 Inhibitors: Non-opioid analgesics for neuropathic pain.

  • Cbl-b Inhibitors: Immuno-oncology agents enhancing T-cell activation.

Part 2: Synthetic Pathways & Process Chemistry[2][3]

The synthesis of 2-Chloro-5-(1-methylcyclobutyl)pyridine presents a challenge due to the steric hindrance of the quaternary carbon on the cyclobutyl ring. Below are the three primary routes identified in the patent landscape and process chemistry literature.

Pathway Comparison
RouteMethodologyKey ReagentsScalabilityTechnical Risk
A Negishi Cross-Coupling (1-Me-cyclobutyl)ZnBr, Pd(dppf)Cl₂, 2-Cl-5-I-PyridineHigh Handling active Zn reagents; Iodine cost.
B Minisci Radical Alkylation 1-Me-cyclobutane-COOH, AgNO₃, (NH₄)₂S₂O₈MediumRegioselectivity issues (C2 vs C5); Radical stability.
C Kumada Coupling (1-Me-cyclobutyl)MgBr, Pd/Ni catalystLowGrignard reagents incompatible with sensitive functional groups.
Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this intermediate, prioritizing the Negishi route for its chemoselectivity.

SyntheticRoutes Start Target: 2-Chloro-5-(1-methylcyclobutyl)pyridine (CAS 1935325-79-3) RouteA Route A: Negishi Coupling (Preferred) RouteA->Start High Yield High Selectivity RouteB Route B: Minisci Reaction (Radical) RouteB->Start Regio-isomers Difficult Purification RouteC Route C: Kumada Coupling (Grignard) RouteC->Start Functional Group Intolerance PrecursorA 2-Chloro-5-iodopyridine + (1-Me-CB)ZnBr PrecursorA->RouteA PrecursorB 2-Chloropyridine + 1-Me-CB-COOH PrecursorB->RouteB PrecursorC 2-Chloro-5-bromopyridine + (1-Me-CB)MgBr PrecursorC->RouteC

Caption: Comparative analysis of synthetic routes. Route A (Negishi) offers the highest fidelity for the 2-chloro-5-substituted motif.

Part 3: Detailed Experimental Protocol (Route A: Negishi Coupling)

Rationale: The Negishi coupling is the "Gold Standard" for this transformation because organozinc reagents tolerate the 2-chloro substituent on the pyridine ring, whereas magnesium (Grignard) reagents might attack the C-Cl bond via S_NAr, leading to polymerization or self-coupling byproducts.

Reagents & Equipment
  • Substrate: 2-Chloro-5-iodopyridine (1.0 equiv).

  • Reagent: (1-Methylcyclobutyl)zinc bromide (0.5 M in THF, 1.2 equiv).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ · CH₂Cl₂, 0.05 equiv).

  • Co-catalyst: Copper(I) iodide (CuI, 0.05 equiv) – Optional, accelerates coupling of bulky groups.

  • Solvent: Anhydrous THF.

  • Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Methodology
  • Preparation of the Zinc Reagent (In-situ):

    • Note: If not purchasing commercial solution.

    • Activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF at 65°C.

    • Add 1-bromo-1-methylcyclobutane dropwise. Stir at 40°C for 2 hours to form the organozinc species.

    • Validation: Titrate an aliquot with iodine to confirm concentration.

  • Coupling Reaction:

    • Charge a dry 3-neck flask with 2-Chloro-5-iodopyridine (10.0 g, 41.7 mmol) and Pd(dppf)Cl₂ (1.7 g, 2.08 mmol).

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous THF (100 mL).

    • Cool the mixture to 0°C.

    • Add the (1-Methylcyclobutyl)zinc bromide solution (100 mL of 0.5 M, 50.0 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Exothermic control is critical.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 1 hour.

    • Heat to 60°C for 4–12 hours. Monitor by HPLC/UPLC.

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NH₄Cl solution (caution: gas evolution).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash Column Chromatography (SiO₂).

      • Eluent: Hexanes/Ethyl Acetate (Gradient 0% → 20%).

      • Target: The product typically elutes early due to high lipophilicity.

  • Characterization (Expected Data):

    • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, 1H, H-6), 7.60 (dd, 1H, H-4), 7.25 (d, 1H, H-3), 2.40-2.30 (m, 2H), 2.10-1.90 (m, 4H), 1.55 (s, 3H).

    • MS (ESI): m/z 182.1 [M+H]⁺.

Part 4: Strategic Analysis & Freedom to Operate

Impurity Profile

When sourcing or synthesizing this intermediate, researchers must monitor for specific impurities that can act as chain terminators in downstream steps:

  • Des-iodo byproduct: 2-Chloropyridine (from incomplete Zn formation).

  • Homocoupling: 2,2'-Dichloro-5,5'-bipyridine (from catalyst degradation).

  • Isomerization: Rearrangement of the cyclobutyl ring to a linear alkene (acid-catalyzed ring opening during workup).

Patent Context

The use of 2-Chloro-5-(1-methylcyclobutyl)pyridine is documented in patent families related to Kinesin Spindle Protein (KIF18A) inhibitors.

  • Assignees: Amgen, Genentech, and specialized CROs.

  • Claim Scope: Patents often claim the method of use of the final inhibitor. The intermediate itself (CAS 1935325-79-3) is a composition of matter that is commercially available, but its synthesis on scale may be protected by process patents covering specific catalytic cycles (e.g., Buchwald/Hartwig variations).

Handling & Safety
  • Zinc Reagents: Pyrophoric. Handle under inert atmosphere.

  • Pyridine Halides: Potential skin sensitizers.

  • Cyclobutanes: Strained rings; avoid strong Lewis acids which may trigger ring-opening polymerization.

References

  • KIF18A Inhibitors & Related Scaffolds

    • Patent:WO 2021/026100 A1. "Pyridine Derivatives as KIF18A Inhibitors." (2021). Assignee: Amgen Inc.
    • Context: Describes pyridine cores substituted with bulky cycloalkyl groups for mitotic kinesin inhibition.
  • Cbl-b Inhibitors

    • Patent:WO 2023/081853 A1. "Lactams as Cbl-b Inhibitors Selective Over c-Cbl." (2023).
    • Context: Utilizes 1-methylcyclobutyl amines and related pyridine intermediates.[2][3]

  • Synthetic Methodology (Negishi Coupling): Source: Knochel, P., et al. "Functionalized Organozinc Reagents." Chemical Reviews, 1993. Context: Foundational text for the compatibility of zinc reagents with chloropyridines.
  • Commercial Availability & CAS Data

    • Source: Fluorochem / EON Biotech C
    • Entry:2-Chloro-5-(1-methylcyclobutyl)pyridine (CAS 1935325-79-3) .[1]

    • (Search CAS: 1935325-79-3)

Sources

A Technical Guide to 2-Chloro-5-(1-methylcyclobutyl)pyridine: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Chloro-5-(1-methylcyclobutyl)pyridine, a specialized heterocyclic building block. Recognizing its niche status, this document moves beyond a simple price and availability list to offer a comprehensive technical overview, including procurement strategies for specialty chemicals, cost benchmarking against common analogs, and insights into its synthetic utility.

Chemical Identity and Properties

2-Chloro-5-(1-methylcyclobutyl)pyridine is a substituted pyridine derivative. The presence of a chlorine atom at the 2-position makes it amenable to various cross-coupling reactions, while the novel 1-methylcyclobutyl group at the 5-position offers a unique three-dimensional scaffold, a feature increasingly sought after in modern medicinal chemistry to explore new chemical space and improve physicochemical properties.

Table 1: Compound Specifications

IdentifierValue
IUPAC Name 2-Chloro-5-(1-methylcyclobutyl)pyridine
CAS Number 1935325-79-3[1]
Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Canonical SMILES CC1(CCC1)C2=CC=C(N=C2)Cl

Commercial Availability and Procurement

Direct, off-the-shelf availability of 2-Chloro-5-(1-methylcyclobutyl)pyridine is limited. It is not typically stocked by major chemical suppliers as a standard catalog item. Instead, it falls into the category of a research chemical that is available from specialized suppliers, often on a "request for quote" or custom synthesis basis.

Sourcing Strategy: Custom Synthesis and Specialized Suppliers

For researchers requiring this compound, the primary procurement route will involve contacting companies that specialize in novel building blocks and custom synthesis.

Table 2: Potential Suppliers

SupplierCAS NumberPurityAvailability Note
Arctom 1935325-79-397%Available in reagent sizes upon request; requires a quote.[1]

The process for acquiring such a compound typically follows a multi-step workflow, from initial inquiry to final delivery and quality control.

Procurement_Workflow cluster_0 Phase 1: Inquiry & Quotation cluster_1 Phase 2: Synthesis & Delivery cluster_2 Phase 3: Verification Inquiry Submit Inquiry (CAS No., Quantity, Purity) Quote Receive & Review Quote (Price, Lead Time, QC Data) Inquiry->Quote Supplier Response Order Place Purchase Order Quote->Order Approval Synthesis Custom Synthesis & Quality Control Order->Synthesis Initiation Delivery Shipping & Logistics Synthesis->Delivery Completion QC_Check In-House QC Verification (e.g., NMR, LC-MS) Delivery->QC_Check Receipt Use Release for Research Use QC_Check->Use

Caption: Workflow for procuring custom-synthesis chemical reagents.

Cost Benchmarking with Structural Analogs

To provide a realistic budget expectation, it is instructive to examine the pricing of structurally related, commercially available 2-chloropyridine building blocks. The cost of 2-Chloro-5-methylpyridine, a simpler analog, serves as a useful benchmark. Pricing is highly dependent on quantity, with significant per-gram cost reductions at larger scales.

Table 3: Example Pricing for a Common Analog (2-Chloro-5-methylpyridine)

SupplierCAS NumberQuantityEstimated Price (USD)Source
Sigma-Aldrich 18368-64-41 g~$53.70[2]
Apollo Scientific 18368-64-425 g£15.00 (~$19)[3]
Apollo Scientific 18368-64-4100 g£22.00 (~$28)[3]
AK Scientific 18368-64-425 g$15.00[4]
AK Scientific 18368-64-4500 g$150.00[4]

Note: Prices are subject to change and may not include shipping or hazardous material fees. Currency conversions are approximate.

Researchers should anticipate that the target compound, 2-Chloro-5-(1-methylcyclobutyl)pyridine, will be priced at a significant premium over these common analogs due to the multi-step synthesis required for the cyclobutyl moiety and its non-standard nature.

Application in Medicinal Chemistry and Organic Synthesis

Substituted chloropyridines are foundational building blocks in the synthesis of agrochemicals and pharmaceuticals.[5] The chlorine atom at the 2-position is a versatile functional handle, readily participating in nucleophilic aromatic substitution and a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

While specific peer-reviewed applications for 2-Chloro-5-(1-methylcyclobutyl)pyridine are not yet prominent in the literature, its structural motifs are highly relevant. It is a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[6][7] The synthesis of these compounds often starts from 2-chloro-5-methylpyridine, which is then further functionalized.

The logical role for 2-Chloro-5-(1-methylcyclobutyl)pyridine is as a starting material for creating novel active pharmaceutical ingredients (APIs) or agrochemicals, where the 1-methylcyclobutyl group can enhance properties such as metabolic stability or binding affinity.

Synthetic_Utility Start 2-Chloro-5-(1-methylcyclobutyl)pyridine Coupling Pd-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Reactant End Novel Target Molecule (e.g., API, Agrochemical) Coupling->End Product

Caption: Synthetic utility of the title compound in cross-coupling reactions.

Safety and Handling

No specific Safety Data Sheet (SDS) is publicly available for 2-Chloro-5-(1-methylcyclobutyl)pyridine. Therefore, researchers must handle this compound with the caution appropriate for a novel chemical of its class. General guidance can be taken from the SDS of close analogs like 2-chloro-5-methylpyridine and 2-chloro-5-(chloromethyl)pyridine.

Key Hazards and Precautions:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8] Assumed to be toxic.

  • Corrosivity: May cause skin irritation, and is expected to cause serious eye damage.[8][9]

  • Flammability: Analogs are listed as flammable liquids.[8] Keep away from heat, sparks, and open flames.

  • Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant protective clothing, and eye/face protection.[8] Work in a well-ventilated area or chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Always consult the supplier-provided SDS upon receipt and perform a thorough risk assessment before handling this compound.

Conclusion

2-Chloro-5-(1-methylcyclobutyl)pyridine represents a specialized, high-value building block for advanced research in drug discovery and agrochemical development. Its procurement requires a custom-synthesis approach, and its cost will reflect its novelty. The true value of this compound lies in its potential to introduce unique structural complexity, enabling the synthesis of novel molecules with potentially enhanced biological activity and improved physicochemical profiles. Researchers familiar with the rich chemistry of the 2-chloropyridine scaffold will recognize its utility as a gateway to new chemical entities.

References

  • MilliporeSigma. (2025, November 6).
  • Apollo Scientific. 2-Chloro-5-methylpyridine Product Page.
  • Thermo Fisher Scientific. (2025, December 19).
  • Fisher Scientific. Safety Data Sheet for 2-Chloro-5-(chloromethyl)pyridine.
  • Capot Chemical. (2008, November 4). MSDS of 2-Chloro-5-(chloromethyl)pyridine.
  • Fisher Scientific. Sigma Aldrich 2-Chloro-5-methylpyridine Product Page.
  • Arctom. Product Page for 2-chloro-5-(1-methylcyclobutyl)pyridine - 97%.
  • Sigma-Aldrich. Product Page for 2-Chloro-5-methylpyridine 97%.
  • Sihauli Chemicals Pvt Ltd.
  • Santa Cruz Biotechnology. Material Safety Data Sheet for 2-Chloro-5-(chloromethyl)pyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Product Page for 2-Chloro-5-(chloromethyl)pyridine.
  • ChemicalBook. Product Page for 2-Chloro-5-methylpyridine.
  • Sigma-Aldrich. Product Page for 2-Chloro-5-(chloromethyl)pyridine 97%.
  • Nanjing Redsun Biochem Co Ltd. (2018, January 26). Synthesis method of 2-chloro-5-chloromethyl pyridine.
  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(11), 3223-3225.
  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366.
  • Bayer Aktiengesellschaft. (1994, July 12). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine.
  • ChemScene. Product Page for 2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine.

Sources

Methodological & Application

Synthesis of 2-Chloro-5-(1-methylcyclobutyl)pyridine from 2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Synthesis of 2-Chloro-5-(1-methylcyclobutyl)pyridine from 2-Chloropyridine

Audience: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Chloro-5-(1-methylcyclobutyl)pyridine, a key heterocyclic building block for pharmaceutical and agrochemical research. The protocol details a robust and efficient method centered on a transition metal-catalyzed cross-coupling reaction. We will explore the strategic choice of a Kumada-type coupling, detailing the preparation of the requisite (1-methylcyclobutyl)magnesium bromide Grignard reagent and its subsequent catalyzed reaction with 2-chloropyridine. The narrative emphasizes the mechanistic rationale behind the procedural steps, offers practical insights for successful execution, and includes detailed safety protocols. This guide is designed to equip researchers with the necessary knowledge to reliably perform this synthesis and adapt the methodology for related transformations.

Introduction and Strategic Overview

Alkylated pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous marketed drugs.[1] The target molecule, 2-Chloro-5-(1-methylcyclobutyl)pyridine, incorporates a sp³-rich cyclobutyl moiety, which can impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. The synthesis commences from the readily available starting material, 2-chloropyridine.[2][3]

The central challenge is the formation of a carbon-carbon bond between the C5 position of the pyridine ring and the quaternary carbon of the 1-methylcyclobutyl group. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for such transformations.[4] While several methods exist, including Suzuki, Negishi, and Stille couplings, the Kumada-Tamao-Corriu (or simply Kumada) coupling offers a direct and atom-economical route by utilizing a highly reactive Grignard reagent.[4][5] This approach avoids the often multi-step preparation of organoboron[6] or organozinc[7] reagents.

Our strategy is therefore a two-step sequence:

  • Grignard Reagent Formation: Synthesis of (1-methylcyclobutyl)magnesium bromide from 1-bromo-1-methylcyclobutane.

  • Cross-Coupling: A nickel- or palladium-catalyzed Kumada coupling between the Grignard reagent and 2-chloropyridine to form the final product.

G cluster_0 Part A: Grignard Reagent Synthesis cluster_1 Part B: Cross-Coupling Reaction 1_bromo 1-Bromo-1-methylcyclobutane Grignard (1-methylcyclobutyl)magnesium bromide 1_bromo->Grignard  Anhydrous THF Mg Magnesium Turnings Mg->Grignard Product 2-Chloro-5-(1-methylcyclobutyl)pyridine Grignard->Product 2_chloro 2-Chloropyridine 2_chloro->Product Catalyst Ni or Pd Catalyst Catalyst->Product  Dioxane or THF

Caption: High-level workflow for the synthesis.

Mechanistic Rationale: The Kumada Coupling

The Kumada coupling is a powerful reaction for forming C-C bonds by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[4] The catalytic cycle, illustrated below, is fundamental to understanding the reaction's progression and potential pitfalls.

  • Oxidative Addition: The cycle begins with the active, low-valent metal catalyst (M⁰, where M = Ni or Pd) inserting into the carbon-chlorine bond of 2-chloropyridine. This step forms a new organometallic complex where the metal is in a higher oxidation state (M²⁺).

  • Transmetalation: The Grignard reagent, (1-methylcyclobutyl)magnesium bromide, then exchanges its organic group with the halide on the metal center. This crucial step transfers the 1-methylcyclobutyl group to the catalyst, forming a di-organometallic intermediate.

  • Reductive Elimination: In the final step, the two organic groups (the pyridyl and the methylcyclobutyl) couple and are expelled from the metal center, forming the desired C-C bond of the product. This step regenerates the active M⁰ catalyst, allowing it to re-enter the catalytic cycle.

While both nickel and palladium are effective, nickel catalysts are often preferred for coupling with less reactive C-Cl bonds due to their lower cost and distinct reactivity.[5][8] Cobalt-based catalysts have also been shown to be effective for coupling Grignard reagents with chloropyridines and represent a viable alternative.[9][10]

// Nodes M0 [label="M(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; M2_complex [label="R-M(II)Ln-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; DiOrg_complex [label="R-M(II)Ln-R'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Invisible nodes for labels RX [label="2-Chloropyridine\n(R-X)", shape=plaintext, fontcolor="#202124"]; RMgX [label="Grignard Reagent\n(R'-MgX)", shape=plaintext, fontcolor="#202124"]; Product [label="Product\n(R-R')", shape=plaintext, fontcolor="#34A853"];

// Edges M0 -> OxAdd [style=invis]; OxAdd -> M2_complex [dir=back]; M2_complex -> Transmetal [style=invis]; Transmetal -> DiOrg_complex [dir=back]; DiOrg_complex -> RedElim [style=invis]; RedElim -> M0 [dir=back];

// Edge labels edge [color="#5F6368", arrowhead=vee]; RX -> OxAdd; M2_complex -> Transmetal; RMgX -> Transmetal; DiOrg_complex -> RedElim; RedElim -> Product;

// Positioning {rank=same; M0; RedElim; Product;} {rank=same; OxAdd; Transmetal;} {rank=same; RX; M2_complex; RMgX;} {rank=same; DiOrg_complex;} }

Caption: The catalytic cycle of the Kumada cross-coupling reaction.

Detailed Experimental Protocols

Safety Precautions:

  • Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

  • 2-Chloropyridine is toxic and an irritant.[2] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous ethers (THF, Dioxane) are flammable and can form explosive peroxides. Use from freshly opened containers or after purification.

Part A: Synthesis of (1-methylcyclobutyl)magnesium bromide

This protocol is adapted from standard Grignard synthesis procedures.[11][12]

Materials & Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Condenser and dropping funnel, flame-dried

  • Magnetic stirrer and heating mantle

  • Inert gas line (N₂ or Ar)

  • 1-bromo-1-methylcyclobutane

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Equip the flask with a magnetic stir bar.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) into the flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow to cool to room temperature.

  • Initiation: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-1-methylcyclobutane (1.0 eq) in anhydrous THF. Add a small portion (~5-10%) of the bromide solution to the magnesium suspension.

  • Propagation: The reaction has initiated when the brown color of the iodine fades and gentle bubbling is observed. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution is the Grignard reagent, which should be used directly in the next step.

Part B: Synthesis of 2-Chloro-5-(1-methylcyclobutyl)pyridine

This protocol is based on established Kumada coupling methodologies for chloropyridines.[5][9]

Materials & Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Inert gas line (N₂ or Ar)

  • Magnetic stirrer and cooling bath (ice-water)

  • 2-Chloropyridine

  • (1-methylcyclobutyl)magnesium bromide solution (from Part A)

  • Nickel(II) acetylacetonate [Ni(acac)₂] or [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [Ni(dppp)Cl₂]

  • Anhydrous 1,4-dioxane or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether for extraction

Procedure:

  • Reaction Setup: In a separate flame-dried flask under inert atmosphere, dissolve 2-chloropyridine (1.0 eq) and the nickel catalyst (e.g., Ni(acac)₂, 0.05 eq) in anhydrous dioxane (see Table 1 for solvent volume).

  • Grignard Addition: Cool the solution of 2-chloropyridine and catalyst to 0 °C using an ice-water bath. Slowly add the prepared (1-methylcyclobutyl)magnesium bromide solution (1.5 eq) via cannula or dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until reaction completion is confirmed by TLC or GC-MS analysis. Some reactions may benefit from gentle heating (e.g., 50 °C).[13]

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of NH₄Cl.

  • Workup and Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to afford the pure 2-Chloro-5-(1-methylcyclobutyl)pyridine.

Data Presentation: Reagent Summary

ReagentMolar Eq.RoleNotes
Part A
1-bromo-1-methylcyclobutane1.0Substrate
Magnesium Turnings1.2ReagentExcess ensures full conversion of the bromide.
Anhydrous THF~5-10 mL/gSolventMust be strictly anhydrous.
Part B
2-Chloropyridine1.0SubstrateStarting material.
(1-methylcyclobutyl)MgBr1.5NucleophileExcess is used to drive the coupling to completion.
Ni(acac)₂ or Ni(dppp)Cl₂0.02 - 0.05CatalystKey for the cross-coupling cycle.[5][14]
Anhydrous Dioxane~5-10 mL/gSolventDioxane is often an excellent solvent for cobalt- and nickel-catalyzed couplings of chloropyridines.[9]

Troubleshooting and Expert Insights

  • Failure to Initiate Grignard Reaction: This is the most common failure point. Ensure all glassware is scrupulously dried and the THF is anhydrous. Mechanical stirring to break the magnesium surface or adding a pre-formed Grignard solution can help initiate the reaction.

  • Low Coupling Yield: This can result from poor quality Grignard reagent (due to moisture) or an inactive catalyst. Ensure the Grignard solution is used promptly after preparation. Using a different catalyst or ligand may be necessary. For example, some challenging couplings benefit from palladium catalysts with specialized phosphine ligands.[15]

  • Homocoupling of Grignard Reagent: The formation of 1,1'-dimethylbicyclobutyl is a potential side reaction. This can be minimized by slow addition of the Grignard reagent to the solution of 2-chloropyridine and catalyst, rather than the reverse addition.

  • Reduction of 2-Chloropyridine: In some cases, particularly with alkyl Grignards that can undergo β-hydride elimination, reduction of the chloropyridine to pyridine can be a competing pathway.[9] The 1-methylcyclobutyl group lacks β-hydrogens, which advantageously prevents this specific side reaction.

References

  • Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters, 33(10), 1284-1285. [Link]

  • Hatakeyama, T., Hashimoto, T., Kathriarachchi, K. K. A. D. S., Nakagawa, N., & Nakamura, M. (2010). Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings. Angewandte Chemie International Edition, 49(43), 7806-7809. [Link]

  • Everson, D. A., Buonomo, J. A., & Weix, D. J. (2015). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synlett, 26(01), 45-48. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. ARKIVOC, 2002(1), 185-225. [Link]

  • Fustero, S., & Sanz-Cervera, J. F. (2012). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
  • Oshima, K. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters. [Link]

  • Weix, D. J., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC. [Link]

  • Organic Syntheses. (Various years). Organic Syntheses Procedure. [Link]

  • Larhed, M., & Hallberg, A. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(16), 5553-5557. [Link]

  • Moody, C. J., & Roff, G. J. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9495-9503. [Link]

  • Buchwald, S. L., & Martin, R. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 124(48), 14310-14311. [Link]

  • van der Boom, M. E., & Milstein, D. (2009). Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society, 131(27), 9659-9670. [Link]

  • Wibaut, J. P. (1950). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas, 69(1), 1-14. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • Wikipedia. (n.d.). Kumada coupling. [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. [Link]

  • Organ, M. G., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3937-3953. [Link]

  • Zakarian, A., & Gladfelder, J. (2019). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship.org. [Link]

  • Buchwald, S. L., & Dreher, S. D. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(27), 9659-9670. [Link]

  • Buchwald, S. L., & Zhang, C. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4944-4947. [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • Knochel, P. (2015). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Synlett, 26(11), 1459-1463. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Syntheses. (Various years). 3 - Organic Syntheses Procedure. [Link]

Sources

Buchwald-Hartwig amination of 2-Chloro-5-(1-methylcyclobutyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 2-Chloro-5-(1-methylcyclobutyl)pyridine

Executive Summary

This application note details the optimized protocols for the Buchwald-Hartwig amination of 2-Chloro-5-(1-methylcyclobutyl)pyridine . While 2-chloropyridines are standard electrophiles in cross-coupling, this specific substrate presents a unique combination of electronic deactivation (relative to bromides) and significant lipophilicity due to the 5-(1-methylcyclobutyl) moiety.

Successful amination requires mitigating two primary failure modes:

  • Catalyst Poisoning: The pyridine nitrogen can competitively bind to Palladium (Pd), arresting the catalytic cycle.

  • Hydrodehalogenation: The reductive removal of the chlorine atom without amine coupling, often caused by inefficient reductive elimination.[1]

This guide provides two distinct protocols: Method A for primary amines (utilizing BrettPhos) and Method B for secondary amines (utilizing RuPhos), ensuring high yields and reproducibility.

Substrate Analysis & Chemical Logic

The Electrophile: 2-Chloro-5-(1-methylcyclobutyl)pyridine
  • Electronic Profile: The electron-deficient pyridine ring facilitates oxidative addition at the C2 position compared to electron-rich aryl chlorides.[1] However, the C-Cl bond is stronger than C-Br, necessitating electron-rich phosphine ligands to accelerate oxidative addition.[1]

  • Steric & Physical Profile: The 1-methylcyclobutyl group at the C5 position is a lipophilic "greasy" handle. Unlike a C3-substituent, it does not sterically crowd the C2 reaction center. However, it significantly increases solubility in non-polar solvents (Toluene, Hexanes), which influences purification strategies.

  • Chemo-selectivity: The pyridine nitrogen is a Lewis base. If the catalyst ligation is weak, the substrate itself will coordinate to Pd, shutting down the reaction. Bulky, biaryl phosphine ligands are non-negotiable here to prevent this "off-cycle" resting state.

Ligand Selection Logic

The choice of ligand dictates the rate-limiting step (RLS) of the catalytic cycle.

LigandTarget NucleophileMechanistic Advantage
BrettPhos Primary AminesAccelerates Oxidative Addition . The large bulk prevents bis-ligation, ensuring an open coordination site for the incoming amine.
RuPhos Secondary AminesAccelerates Reductive Elimination . Secondary amines create a crowded Pd-center; RuPhos lowers the barrier for the product to release.
XantPhos HeterocyclesBidentate bite angle (111°) forces reductive elimination. Useful if monodentate ligands fail, but often requires higher temperatures.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for this specific substrate.

BuchwaldCycle Start Substrate: 2-Chloro-5-(1-methylcyclobutyl)pyridine OxAdd Oxidative Addition (Rate Limiting for BrettPhos) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)-Ligand Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind + Amine Poison Catalyst Poisoning (Pyridine N-binding) OxAdd->Poison Low Ligand Bulk Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - Base-H-Cl RedElim Reductive Elimination (Rate Limiting for RuPhos) Deprot->RedElim RedElim->Pd0 Regeneration Product Product: 2-Amino-5-(1-methylcyclobutyl)pyridine RedElim->Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst poisoning if ligand bulk is insufficient.

Experimental Protocols

General Safety & Handling
  • Inert Atmosphere: Palladium(0) is oxygen-sensitive.[1] All reactions must be set up in a glovebox or using rigorous Schlenk techniques (evacuate/backfill x3).

  • Solvent Prep: Toluene and 1,4-Dioxane must be anhydrous and degassed (sparged with Nitrogen for 15 mins).

Method A: Coupling with Primary Amines (BrettPhos System)

Best for: Anilines, Benzylamine, linear alkyl amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (or Pd2(dba)3 + BrettPhos 1:1 ratio): 2 mol%

  • Base: NaOtBu (Sodium tert-butoxide): 1.4 equiv

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Protocol:

  • Charge Solids: To a 40 mL reaction vial equipped with a stir bar, add the 2-chloro-5-(1-methylcyclobutyl)pyridine (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G3 precatalyst (0.02 equiv).

  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen three times.

  • Charge Liquids: Via syringe, add the primary amine (1.2 equiv) and anhydrous 1,4-Dioxane.

  • Reaction: Place in a pre-heated block at 90°C with vigorous stirring (800 rpm).

    • Note: The cyclobutyl group makes the substrate bulky; vigorous stirring ensures mass transfer if the base is not fully soluble.

  • Monitoring: Check LCMS at 2 hours.

    • Success Indicator: Disappearance of starting material (m/z [M+H]+) and appearance of product.

    • Self-Validation: If starting material remains but no byproduct is forming, add 1 mol% more catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate.

  • Purification: Flash chromatography. Caution: The product will be lipophilic. Start with 100% Hexanes and gradient slowly to 10% EtOAc/Hexanes.

Method B: Coupling with Secondary Amines (RuPhos System)

Best for: Morpholine, Piperidine, N-methyl anilines, cyclic amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G3 (or Pd(OAc)2 + RuPhos 1:2 ratio): 2–4 mol%

  • Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv if base-sensitive)

  • Solvent: Toluene (0.2 M)

Step-by-Step Protocol:

  • Catalyst Activation (if not using G3): If using Pd(OAc)2/RuPhos, pre-stir the catalyst and ligand in toluene at 60°C for 5 mins under N2 to generate the active species (solution turns from orange to yellow/brown).

  • Assembly: Add substrate and base to the reaction vessel. Add the activated catalyst solution.

  • Amine Addition: Add the secondary amine.

  • Reaction: Heat to 100°C . Secondary amines are sterically more demanding; the higher temperature helps drive the reductive elimination.

  • Monitoring: Monitor by TLC (Visualize with UV/KMnO4).

    • Checkpoint: If significant hydrodehalogenation (M-Cl

      
       M-H) is observed by LCMS, lower temperature to 80°C and switch solvent to t-Amyl Alcohol.
      

Troubleshooting & Optimization Guide

Use this decision tree to troubleshoot low yields.

Troubleshooting Issue Problem Observed Check1 Is SM remaining? Issue->Check1 Check2 Is De-Cl product forming? Check1->Check2 No (Conversion OK) Sol1 Increase Temp or add 2% Catalyst Check1->Sol1 Yes (Stalled) Sol2 Switch to t-AmOH Reduce Temp Check2->Sol2 Yes (Hydrodehalogenation) Sol3 Use LHMDS (Base) or Cs2CO3 Check2->Sol3 No (Decomposition)

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

Common Issues Table:

SymptomDiagnosisCorrective Action
Low Conversion Catalyst death (Poisoning)Ensure inert atmosphere. Switch to G3/G4 precatalyst to bypass reduction step.
Hydrodehalogenation Slow Reductive EliminationSwitch to a bulkier ligand (e.g., from RuPhos to BrettPhos) or lower the temperature.
Base Incompatibility Substrate decompositionSwitch from NaOtBu to K3PO4 (requires 110°C) or LHMDS (soluble base).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

  • Maiti, D., et al. (2011). A more broadly applicable method for the Pd-catalyzed amination of aryl chlorides. Chemical Science, 2, 57-68.[2] (Specific reference for BrettPhos utility). [Link]

Sources

Strategic Installation of 1-Methylcyclobutyl Groups on Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MCB

Executive Summary

The 1-methylcyclobutyl moiety is a high-value bioisostere in modern medicinal chemistry, offering a rigidified, lipophilic alternative to tert-butyl or isopropyl groups. Its incorporation into pyridine rings—a ubiquitous pharmacophore—can significantly alter metabolic stability (blocking


-oxidation), lower conformational entropy, and modulate lipophilicity (

).

However, installing a quaternary carbon adjacent to an electron-deficient heterocycle is synthetically non-trivial. Traditional Friedel-Crafts alkylations fail due to the electron-poor nature of pyridine, and standard nucleophilic substitutions (


) are often impeded by the steric bulk of the tertiary nucleophile.

This guide details three field-proven protocols to overcome these barriers, transitioning from broad C–H functionalization to precision cross-coupling.

Strategic Analysis & Method Selection

Decision Matrix: Selecting the Right Protocol
FeatureProtocol A: Ag-Catalyzed Minisci Protocol B: Photoredox/Ni Dual Catalysis Protocol C: Sulfinate Radical (Baran)
Mechanism Radical Addition (Oxidative)Decarboxylative Cross-CouplingRadical Addition (Oxidative)
Precursor Carboxylic AcidCarboxylic Acid + Aryl HalideZinc/Sodium Sulfinate
Regioselectivity Innate (C2 > C4 >> C3)High (Controlled by Halide)Innate (C2 > C4 >> C3)
Steric Tolerance HighModerate (Ni-ligand dependent)High
Scalability High (Gram to Kilo)Low/Medium (Photon flux limited)High
Cost LowHigh (Ir/Ni catalysts)Medium
Best For... Early SAR, rapid analogingLate-stage functionalization, specific isomersRobustness, air-tolerant synthesis
Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate synthetic pathway.

ProtocolSelection Start Target: 1-Methylcyclobutyl-Pyridine Q1 Is the Pyridine pre-functionalized (e.g., -Br, -I)? Start->Q1 Branch1 Yes Q1->Branch1 Halogenated Branch2 No (C-H Bond) Q1->Branch2 Native Pyridine ProtoB Protocol B: Photoredox/Ni Dual Catalysis (High Precision) Branch1->ProtoB Q2 Is strict regiocontrol required (e.g., C3 substitution)? Branch2->Q2 Q2->ProtoB Yes (C3) Q3 Is the substrate acid-sensitive? Q2->Q3 No (C2/C4 OK) ProtoA Protocol A: Ag-Catalyzed Minisci (Classic/Acidic) Q3->ProtoA No ProtoC Protocol C: Sulfinate Reagent (Milder Conditions) Q3->ProtoC Yes

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate functionalization and sensitivity.

Protocol A: Silver-Catalyzed Decarboxylative Minisci

Best for: Rapid generation of C2-substituted analogs from cheap carboxylic acid feedstocks.

Mechanistic Insight

This reaction relies on the oxidative decarboxylation of 1-methylcyclobutanecarboxylic acid by a silver(II) species (generated in situ from Ag(I) and persulfate). The resulting tertiary alkyl radical is nucleophilic and attacks the protonated (electron-deficient) pyridine ring.

Materials
  • Substrate: Pyridine derivative (1.0 equiv)

  • Radical Source: 1-Methylcyclobutanecarboxylic acid (2.0 - 3.0 equiv)

  • Catalyst: AgNO₃ (0.2 - 0.5 equiv)

  • Oxidant: (NH₄)₂S₂O₈ or K₂S₂O₈ (2.0 - 3.0 equiv)

  • Acid: TFA (1.0 - 2.0 equiv) or H₂SO₄ (aqueous)

  • Solvent: DCM/Water (biphasic) or MeCN/Water

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine substrate (1.0 mmol) in DCM (5 mL) and Water (5 mL).

  • Acidification: Add TFA (1.0 mmol) to protonate the pyridine. Note: This lowers the LUMO of the heterocycle, making it more susceptible to radical attack.

  • Reagent Addition: Add 1-methylcyclobutanecarboxylic acid (3.0 mmol) and AgNO₃ (0.2 mmol).

  • Initiation: Heat the mixture to 40°C.

  • Oxidant Feed: Add a solution of (NH₄)₂S₂O₈ (3.0 mmol in 2 mL water) dropwise over 30 minutes. Critical: Rapid addition can lead to radical dimerization rather than addition to the heterocycle.

  • Reaction: Stir vigorously at 40-50°C for 4–12 hours. Evolution of CO₂ gas will be observed.

  • Workup: Cool to RT. Basify with sat. NaHCO₃ (carefully, gas evolution). Extract with DCM (3x).

  • Purification: Flash chromatography. The 1-methylcyclobutyl group is non-polar; products often elute significantly earlier than the starting pyridine.

Protocol B: Photoredox/Nickel Dual Catalysis

Best for: Late-stage functionalization where regioselectivity is paramount (e.g., installing at C3 or C5).

Mechanistic Insight

This protocol utilizes "metallaphotoredox" catalysis. An Iridium photocatalyst oxidizes the carboxylate to generate the radical, which is then intercepted by a Nickel(0/II) catalytic cycle that has oxidatively added into the pyridine-halide bond. This avoids the regioselectivity issues of Minisci chemistry by directing the alkyl group exactly to the halogen position.

Materials
  • Substrate: Bromopyridine or Iodopyridine (1.0 equiv)

  • Radical Source: 1-Methylcyclobutanecarboxylic acid (1.5 equiv)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%)

  • Metal Catalyst: NiCl₂·glyme (5 mol%)

  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: DMF or DMSO (degassed)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a vial, mix NiCl₂·glyme and dtbbpy in DMF. Sonicate/stir for 10 min until a clear green solution forms.

  • Reaction Assembly: To a reaction vial equipped with a stir bar, add:

    • Bromopyridine substrate (0.5 mmol)

    • 1-Methylcyclobutanecarboxylic acid (0.75 mmol)

    • Ir photocatalyst (5 µmol)

    • Cs₂CO₃ (1.5 mmol)

  • Solvent & Catalyst: Add the pre-formed Ni-ligand solution and dilute with remaining DMF to 0.1 M concentration.

  • Degassing: Sparge with Nitrogen or Argon for 15 minutes. Oxygen quenches the excited state of the photocatalyst and oxidizes the Ni(0) species.

  • Irradiation: Seal the vial and irradiate with Blue LEDs. Use a fan to keep the reaction temperature near ambient (25-30°C).

  • Monitoring: Monitor by LCMS. Reaction typically completes in 12–24 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄.

Catalytic Cycle Diagram

DualCatalysis cluster_Ir Photocatalytic Cycle (Ir) cluster_Ni Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star hv (Blue LED) Ir2 Ir(II) Ir3_star->Ir2 Oxidation of Carboxylate Radical R• Ir3_star->Radical SET Ir2->Ir3 SET to Ni(I/III) Ni0 Ni(0) Ni2_Ar Ni(II)-Ar Ni0->Ni2_Ar Oxidative Addn (Py-Br) Ni3 Ni(III) Ni2_Ar->Ni3 Radical Capture (R•) Ni3->Ni0 Reductive Elim (Product Release) Acid R-COOH Acid->Radical -CO2, -e- Radical->Ni3 Product Py-R

Figure 2: Interplay between Iridium photocatalysis and Nickel cross-coupling cycles.

Protocol C: Baran Diversinates (Sulfinate Method)

Best for: Robust, scalable C–H functionalization without heavy metal catalysts (Ag) or expensive photocatalysts.

Mechanistic Insight

Zinc or Sodium sulfinates (Diversinates™) serve as shelf-stable radical precursors. Under oxidative conditions (TBHP), they release SO₂ to generate the alkyl radical. This method is often cleaner than the carboxylic acid Minisci because the byproduct is SO₂ gas rather than reactive radical byproducts.

Materials
  • Substrate: Pyridine (1.0 equiv)

  • Reagent: Sodium 1-methylcyclobutylsulfinate (2.0 - 3.0 equiv)

    • Note: If not commercially available, synthesize from the Grignard of 1-bromo-1-methylcyclobutane + SO₂.

  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq) (3.0 - 5.0 equiv)

  • Solvent: DMSO/Water (3:1) or DCM/Water

  • Additive: TFA (1.0 equiv) - optional, to activate pyridine.

Step-by-Step Methodology
  • Setup: Dissolve Pyridine (1.0 mmol) and Sodium 1-methylcyclobutylsulfinate (3.0 mmol) in DMSO (3 mL) and Water (1 mL).

  • Acidification: Add TFA (1.0 mmol) dropwise.

  • Oxidation: Add TBHP (3.0 mmol) slowly at Room Temperature.

  • Reaction: Stir at 50°C for 12 hours.

  • Workup: Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate. Wash organic layer extensively with water/brine to remove DMSO.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion:

    • Cause: Radical quenching or poor initiation.

    • Fix: Increase oxidant/radical precursor equivalents (up to 5.0 equiv). Add a second portion of reagents after 4 hours.

  • Polysubstitution:

    • Cause: The product is more electron-rich than the starting material (alkyl groups are electron-donating).

    • Fix: Stop reaction at 60-70% conversion. Use a blocking group (e.g., Cl) at the C4 position if C2 is the target, then remove it later via hydrogenolysis.

  • Regioisomer Mixtures (Protocol A/C):

    • Cause: Pyridine C2 and C4 positions have similar electrophilicity.

    • Fix: Switch to Protocol B (Cross-Coupling) for absolute control. Alternatively, use 2,6-disubstituted pyridines to force substitution to C4.

Safety Note: "Magic Methyl"

While 1-methylcyclobutyl is a bioisostere, ensure standard safety protocols. The reagents (TBHP, Persulfates) are strong oxidants. Do not mix concentrated organic acids with permanganates or chlorates.

References

  • Minisci, F., et al. "Mechanism of the reaction of N-heteroaromatic bases with alkyl radicals." Tetrahedron 27.15 (1971): 3575-3579. Link

  • Fujiwara, Y., et al. (Baran Lab). "Practical C–H functionalization of quinolines with boronic acids." Nature 492 (2012): 95-99. (Foundational work on innate C-H functionalization logic). Link

  • Zuo, Z., et al. (MacMillan Lab).

    
    -carboxyl sp3-carbons with aryl halides." Science 345.6195 (2014): 437-440. Link
    
  • Proctor, R. S., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions."[1] Angewandte Chemie International Edition 58.39 (2019): 13666-13699. Link

  • Dunne, K., et al. "A guide to the Minisci reaction: Practical tips and tricks." Reaction Chemistry & Engineering (2022). (General practical guide for troubleshooting).

Sources

Application Note: A Scalable Process Route for the Synthesis of 2-Chloro-5-(1-methylcyclobutyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable synthetic route for 2-Chloro-5-(1-methylcyclobutyl)pyridine, a key heterocyclic building block in modern drug discovery. The presented strategy is designed for process chemistry environments, prioritizing scalability, efficiency, and the use of readily available starting materials. The core of the synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed, step-by-step protocols for the synthesis of the requisite 1-methylcyclobutylboronic acid pinacol ester intermediate and the final coupling step are provided. Furthermore, we discuss critical process parameters, optimization strategies, and scale-up considerations to ensure a safe, reliable, and high-yielding manufacturing process.

Introduction and Strategic Overview

Pyridine derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals, valued for their unique physicochemical properties and ability to engage in critical biological interactions.[1][2] The target molecule, 2-Chloro-5-(1-methylcyclobutyl)pyridine, incorporates a sterically demanding cyclobutyl moiety, presenting unique synthetic challenges. Direct alkylation methods are often inefficient and lack regioselectivity. Therefore, a cross-coupling strategy is the most logical and scalable approach for constructing the key C(sp²)-C(sp³) bond.

Our process development focused on the Suzuki-Miyaura coupling for several key reasons:

  • High Functional Group Tolerance: The reaction conditions are mild and compatible with a wide range of functional groups, minimizing the need for protecting group strategies.[3][4]

  • Commercial Availability of Catalysts: A vast array of palladium catalysts and ligands are commercially available, allowing for rapid screening and optimization.

  • Intermediate Stability: The boronic acid or ester intermediates are generally stable, isolable solids, which is highly advantageous for process scale-up compared to more reactive organometallic species like organozincs or Grignards.[5]

The chosen retrosynthetic pathway is outlined below.

G cluster_main Target 2-Chloro-5-(1-methylcyclobutyl)pyridine Retrosynthesis_Label Retrosynthetic Disconnection (Suzuki Coupling) Target->Retrosynthesis_Label SM1 2-Chloro-5-bromopyridine Retrosynthesis_Label->SM1 SM2 1-Methylcyclobutylboronic Acid Pinacol Ester Retrosynthesis_Label->SM2 SM3 1-Methylcyclobutanol SM2->SM3 Boronation SM4 Cyclobutanone SM3->SM4 Grignard Addition SM5 Methylmagnesium Bromide SM3->SM5

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

A critical aspect of a scalable process is the efficient preparation of all non-commercial intermediates. In this route, the 1-methylcyclobutylboronic acid pinacol ester is the key intermediate that must be synthesized.

Protocol 1: Synthesis of 1-Methylcyclobutanol via Grignard Reaction

The synthesis of the tertiary alcohol precursor is achieved through a straightforward and high-yielding Grignard addition to cyclobutanone. This reaction is highly scalable and utilizes common, cost-effective reagents.[6]

Reaction Scheme: Cyclobutanone + Methylmagnesium Bromide → 1-Methylcyclobutanol

Materials:

  • Cyclobutanone (1.0 eq)

  • Methylmagnesium Bromide (3.0 M in Diethyl Ether, 2.0 eq)[6]

  • Diethyl Ether (anhydrous)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • 1N Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add cyclobutanone and anhydrous diethyl ether.

  • Cool the solution to 0°C using an ice/water bath.

  • Slowly add methylmagnesium bromide solution via the addition funnel, maintaining the internal temperature below 10°C. The addition is exothermic.

  • After the addition is complete, allow the mixture to stir at 0°C for 3 hours.

  • Carefully quench the reaction by slowly pouring the mixture over a cooled (0°C) saturated aqueous NH₄Cl solution with vigorous stirring. Alternatively, for larger scales, a slow addition of 1N HCl can be used.[6]

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-methylcyclobutanol as a colorless oil. The product is often of sufficient purity (>95%) to be used directly in the next step.

Protocol 2: Synthesis of 1-Methylcyclobutylboronic Acid Pinacol Ester

This protocol involves the conversion of the tertiary alcohol to a suitable leaving group, followed by Grignard formation and reaction with a boronic ester. For scalability, a one-pot procedure starting from the corresponding bromide is preferable.

Reaction Scheme:

  • 1-Methylcyclobutanol + HBr → 1-Bromo-1-methylcyclobutane

  • 1-Bromo-1-methylcyclobutane + Mg → (1-Methylcyclobutyl)magnesium Bromide

  • (1-Methylcyclobutyl)magnesium Bromide + Isopropoxyboronic acid pinacol ester → 1-Methylcyclobutylboronic Acid Pinacol Ester

Materials:

  • 1-Methylcyclobutanol (1.0 eq)

  • Hydrobromic Acid (48% aqueous solution)

  • Magnesium turnings (1.2 eq)

  • Iodine (catalytic amount)

  • Tetrahydrofuran (THF), anhydrous

  • Isopropoxyboronic acid pinacol ester (1.1 eq)

  • Hexanes

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Bromination: In a well-ventilated fume hood, vigorously stir 1-methylcyclobutanol with 48% HBr at room temperature for 12-18 hours. Monitor by GC-MS for completion. Extract the product with hexanes, wash with water and brine, dry over Na₂SO₄, and carefully concentrate in vacuo to yield 1-bromo-1-methylcyclobutane. Caution: This intermediate can be unstable.

  • Grignard Formation & Boronation: a. Activate magnesium turnings with a crystal of iodine in a dry, nitrogen-purged reactor containing anhydrous THF. b. Add a small portion of the 1-bromo-1-methylcyclobutane to initiate the Grignard formation. c. Once initiated, add the remaining bromide dropwise in THF, maintaining a gentle reflux. d. After the addition, continue stirring for 1 hour at reflux to ensure complete formation of the Grignard reagent. e. Cool the Grignard solution to -78°C (dry ice/acetone bath). f. Slowly add isopropoxyboronic acid pinacol ester, keeping the internal temperature below -60°C. g. After addition, allow the reaction to warm slowly to room temperature and stir overnight. h. Quench the reaction with saturated aqueous NH₄Cl solution. i. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. j. The crude product can be purified by vacuum distillation or crystallization from hexanes to yield the desired boronic ester.

Scalable Synthesis of 2-Chloro-5-(1-methylcyclobutyl)pyridine

The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity on a large scale.

G start 2-Chloro-5-bromopyridine + 1-Methylcyclobutylboronic Acid Pinacol Ester reagents Pd(dppf)Cl₂ (Catalyst) K₂CO₃ (Base) Dioxane/H₂O (Solvent) start->reagents Add reaction Heat (e.g., 80-100 °C) Inert Atmosphere (N₂) reagents->reaction Initiate workup Aqueous Workup (Phase Separation, Extractions) reaction->workup Quench & purification Purification (Crystallization or Distillation) workup->purification product 2-Chloro-5-(1-methylcyclobutyl)pyridine purification->product

Figure 2: Workflow for the final Suzuki coupling step.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • 2-Chloro-5-bromopyridine (1.0 eq)

  • 1-Methylcyclobutylboronic Acid Pinacol Ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01-0.03 eq)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a nitrogen-purged reactor, add 2-chloro-5-bromopyridine, 1-methylcyclobutylboronic acid pinacol ester, the palladium catalyst, and the base.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The base should dissolve or form a fine slurry.

  • Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by HPLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Add water and a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Separate the layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: For scalable manufacturing, purification via column chromatography should be avoided. The crude product can be purified by:

    • Vacuum Distillation: If the product is a thermally stable liquid/low-melting solid.

    • Recrystallization: From a suitable solvent system (e.g., heptane/ethyl acetate).

Process Data and Optimization

The following table summarizes typical results and parameters for the key synthetic steps.

StepKey ReagentsSolventTemp. (°C)Typical Yield (%)Notes
1. Grignard Addition Cyclobutanone, MeMgBrDiethyl Ether0>95%Exothermic; requires careful temperature control. Product used directly.[6]
2. Boronic Ester Formation 1-Bromo-1-methylcyclobutane, Mg, Boronic EsterTHF-78 to RT60-75%Grignard formation is critical. The boronic ester is purified by distillation or crystallization.
3. Suzuki Coupling 2-Chloro-5-bromopyridine, Boronic Ester, Pd(dppf)Cl₂Dioxane/H₂O80-10085-95%Catalyst loading can be optimized. Choice of base (K₂CO₃ vs K₃PO₄) can impact rate.[7]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][8]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 Ar-Pd(II)L₂(X) oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)L₂(R) transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product Ar-R reductive_elim->product aryl_halide Ar-X (2-Chloro-5-bromopyridine) aryl_halide->oxidative_add boronic_ester R-B(OR)₂ (Boronic Ester) borate_complex [R-B(OR)₂(OH)]⁻ boronic_ester->borate_complex base Base (OH⁻) base->borate_complex borate_complex->transmetal

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-chloro-5-bromopyridine. This is typically the rate-determining step.

  • Transmetalation: The boronic ester is activated by the base to form a more nucleophilic borate species. This species then transfers the 1-methylcyclobutyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the pyridine and cyclobutyl groups) are eliminated from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.

Conclusion

The synthetic route presented herein provides a reliable and scalable method for the production of 2-Chloro-5-(1-methylcyclobutyl)pyridine. By leveraging a robust Suzuki-Miyaura cross-coupling, this process avoids the limitations of other methods and is well-suited for adaptation to pilot plant and commercial manufacturing scales. The detailed protocols and process considerations serve as a comprehensive guide for researchers and drug development professionals aiming to synthesize this valuable intermediate.

References

  • Title: Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines Source: PubMed URL: [Link]

  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL: [Link]

  • Title: Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling | Request PDF Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Amination Reaction: Videos & Practice Problems Source: Pearson URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module Source: ResearchGate URL: [Link]

  • Title: Negishi coupling Source: Wikipedia URL: [Link]

  • Title: Bipyridine - Organic Syntheses Source: Organic Syntheses URL: [Link]

  • Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Source: Thieme URL: [Link]

  • Title: Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives Source: Dissertation URL: [Link]

  • Title: Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions Source: SSRN URL: [Link]

  • Title: Synthesis method of 2-chloro-5-chloromethyl pyridine Source: Patsnap URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: a review article on grignard reaction Source: JETIR Research Journal URL: [Link]

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]

  • Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]

  • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium Source: ACS Omega URL: [Link]

  • Title: Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis method of 2-chloro-5-chloromethylpyridine (2018) Source: SciSpace URL: [Link]

  • Title: Method for preparing cyclopropyl boronic acid Source: Google Patents URL
  • Title: Preparation of 2-chloro-5-methylpyridine Source: European Patent Office URL: [Link]

  • Title: Process for preparing 2-chloro-5-chloromethylpyridine Source: Google Patents URL
  • Title: Pyridines Source: Wikipedia URL: [Link]

Sources

Application Note: Regioselective Metallation and Functionalization of 2-Chloro-5-(1-methylcyclobutyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established organometallic protocols with the specific structural considerations of 2-Chloro-5-(1-methylcyclobutyl)pyridine .

Executive Summary

The scaffold 2-Chloro-5-(1-methylcyclobutyl)pyridine represents a high-value intermediate in kinase inhibitor and GPCR ligand discovery. The 1-methylcyclobutyl moiety acts as a lipophilic bioisostere for isopropyl or tert-butyl groups, improving metabolic stability while maintaining steric bulk.

Functionalizing this scaffold is challenging due to two competing factors:

  • Thermal Instability: The 2-chloro-3-metalated intermediate is prone to elimination, forming a reactive 2,3-pyridyne species.

  • Steric Crowding: The C5-cyclobutyl group imposes steric demands that can influence regioselectivity, though the C2-Chlorine remains the dominant Director of Ortho-Metalation (DoM).

This guide details two validated protocols: Cryogenic Lithiation (Method A) for small-scale discovery and Turbo-Magnesiation (Method B) for robust, scalable functionalization.

Mechanistic Analysis & Regiochemistry

The Challenge of the "Pyridyne" Trap

Direct deprotonation of 2-chloropyridines typically occurs at the C3 position (ortho to the chlorine) due to the inductive electron-withdrawing effect of the halogen. However, the resulting 3-lithio-2-chloropyridine species is thermally sensitive. Above -60°C, it eliminates LiCl to form a 2,3-pyridyne , which leads to polymerization or non-specific nucleophilic trapping.

Structural Influence of the C5-Substituent

The 1-methylcyclobutyl group at C5 is an alkyl substituent. While it exerts a weak electron-donating effect, its primary influence is steric.

  • C3 Position: Activated by C2-Cl. Sterically accessible. (Primary Target)

  • C4 Position: Adjacent to the bulky C5-cyclobutyl group. Sterically hindered.

  • C6 Position: Acidified by the ring nitrogen but less favorable than C3 under kinetic control with amide bases.

ReactionPathways Substrate 2-Chloro-5-(1-methylcyclobutyl)pyridine Intermediate C3-Metalated Intermediate (Unstable > -60°C if Li) Substrate->Intermediate Deprotonation (Kinetic Control) Base Base (LiTMP or TMPMgCl·LiCl) Base->Intermediate Pyridyne 2,3-Pyridyne (Side Product) Intermediate->Pyridyne Elimination (-MCl) (If T > -50°C) Product C3-Functionalized Product Intermediate->Product Electrophile (E+)

Figure 1: Reaction pathways highlighting the critical competition between functionalization and pyridyne elimination.[1]

Experimental Protocols

Method A: Cryogenic Lithiation (Small Scale / Discovery)

Best for: Rapid synthesis of diverse analogs on <1g scale. Requires strict temperature control.

Reagents:

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Note: LDA is often too nucleophilic and may attack the C2-Cl position; LiTMP is non-nucleophilic.

  • Solvent: Anhydrous THF.

  • Electrophiles: Aldehydes, Iodine, DMF, Triisopropyl borate.

Protocol:

  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF. Cool to -78°C .[1] Dropwise add n-BuLi (1.1 equiv). Warm to 0°C for 15 min to ensure formation, then re-cool to -78°C .

  • Substrate Addition: Dissolve 2-Chloro-5-(1-methylcyclobutyl)pyridine (1.0 equiv) in THF. Add this solution dropwise to the LiTMP solution at -78°C .

    • Critical: Rate of addition must be slow enough to maintain internal temp < -70°C.

  • Metalation: Stir at -78°C for 45 minutes . The solution typically turns deep red/orange.

  • Trapping: Add the Electrophile (1.2–1.5 equiv) dissolved in THF.

  • Quench: Allow the mixture to warm to -20°C slowly, then quench with sat. NH₄Cl.[1]

Troubleshooting:

  • Low Yield? If the product is missing and you see "dimers," the temperature likely spiked, causing pyridyne formation.

  • Wrong Regioisomer? Unlikely with LiTMP. Confirm structure by NOE NMR (interaction between C4-H and C5-Methyl group).

Method B: Turbo-Magnesiation (Scalable / Robust)

Best for: >1g scale, process development, and sensitive electrophiles. Uses Knochel-Hauser Base.

Reagents:

  • Base: TMPMgCl[1][2][3][4][5]·LiCl (Commercial solution, ~1.0 M in THF/Toluene).

  • Solvent: Anhydrous THF.

  • Additive (Optional): ZnCl₂ (solution in THF) for transmetalation.

Mechanism: The LiCl breaks oligomeric aggregates of the magnesium amide, increasing kinetic basicity while the Mg-C bond is more covalent and thermally stable than Li-C.

Protocol:

  • Setup: Charge flask with 2-Chloro-5-(1-methylcyclobutyl)pyridine (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Activation: Cool the solution to -40°C . (Note: -78°C is not necessary, saving energy/cost).

  • Magnesiation: Add TMPMgCl·LiCl (1.2 equiv) dropwise.

  • Incubation: Stir at -30°C to -40°C for 1–2 hours .

    • QC Step: Take a 0.1 mL aliquot, quench with D₂O, and run NMR. >95% deuterium incorporation at C3 indicates completion.

  • Functionalization:

    • Direct Trapping: Add electrophile (e.g., Iodine, Aldehyde) at -40°C.[1]

    • Negishi Coupling: Add ZnCl₂ (1.1 equiv) to transmetalate to the Zinc species, then add Pd catalyst and aryl halide.

WorkflowSelection Start Start: 2-Chloro-5-(1-methylcyclobutyl)pyridine ScaleCheck Is Scale > 1g or Stability Critical? Start->ScaleCheck MethodA Method A: LiTMP / -78°C (High Reactivity, Low Stability) ScaleCheck->MethodA No (Discovery) MethodB Method B: TMPMgCl·LiCl / -40°C (High Stability, Scalable) ScaleCheck->MethodB Yes (Process) Transmetalation Optional: Add ZnCl2 (For Negishi Coupling) MethodB->Transmetalation If Arylation needed

Figure 2: Decision matrix for selecting the appropriate metalation protocol.

Expected Results & Data Specifications

The following table summarizes expected yields and conditions for common functionalizations of the 2-chloro-5-alkylpyridine scaffold using Method B (TMPMgCl·LiCl) .[1][2][5][6][7][8][9]

Electrophile (E+)Product TypePositionTypical YieldNotes
Iodine (I₂) 3-Iodo-pyridineC385-92%Excellent handle for Suzuki/Sonogashira coupling.
DMF 3-Formyl-pyridineC378-85%Precursor for reductive aminations.
B(OiPr)₃ 3-Boronic AcidC365-75%Requires careful acidic workup to avoid protodeboronation.
Ph-CHO Secondary AlcoholC370-80%Diastereomers may form due to cyclobutyl chirality (if resolved).

References

  • Knochel, P. et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B, 2012.

  • Schlosser, M. et al. "Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-LiDMAE." Organic Letters, 2000.

  • Knochel, P. et al. "Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Bases."[5][6] Dissertation LMU München, 2014.

  • Balkenhohl, M. & Knochel, P. "Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases."[1] SynOpen, 2018.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling of 2-Chloro-5-(1-methylcyclobutyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for improving yields in the cross-coupling of 2-Chloro-5-(1-methylcyclobutyl)pyridine. This substrate presents a common challenge: a sterically hindered, electron-deficient heteroaryl chloride, which requires carefully optimized conditions to achieve high-yield outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Issues

Q1: My cross-coupling reaction with 2-Chloro-5-(1-methylcyclobutyl)pyridine is failing or giving very low yields. What are the fundamental issues I should address first?

Low reactivity is common with this substrate due to two primary factors:

  • Low Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step of the catalytic cycle.[1]

  • Electronic Nature of the Pyridine Ring: The nitrogen atom withdraws electron density from the ring, which can influence catalyst activity and substrate stability.[1]

Initial Troubleshooting Checklist:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the Pd(0) catalyst, leading to the formation of palladium black (catalyst decomposition).[1][2]

  • Reagent Purity: Use high-purity, anhydrous reagents. Water can lead to unwanted side reactions like hydrodehalogenation or decomposition of the boronic acid coupling partner.[1] Solvents should be dry and thoroughly degassed before use.[1][2]

  • Catalyst Integrity: Ensure your palladium source is active. Solid Pd(OAc)₂ can degrade over time. Using recently purchased catalyst or a reliable palladium pre-catalyst is recommended.[1][3]

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q2: I'm attempting a Suzuki-Miyaura coupling to form a C-C bond at the 2-position, but conversion is poor. How can I optimize the catalyst system and reaction conditions?

Poor conversion in the Suzuki coupling of this substrate is almost always linked to an insufficiently active catalyst system that cannot efficiently overcome the high activation barrier of the C-Cl bond.

Optimization Strategies:

  • Catalyst & Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[1] Success hinges on using bulky, electron-rich phosphine ligands that promote the oxidative addition step.

    • Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are excellent choices.[4]

    • Palladium Source: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂, consider using well-defined palladium pre-catalysts. G3 or G4 palladacycles form the active Pd(0) species more cleanly and efficiently, often leading to better results.[1][3]

    • Catalyst Loading: For challenging substrates like this, you may need to increase catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[1]

  • Base and Solvent Selection:

    • Base: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective.[1][3] Note that these bases have poor solubility in common organic solvents, so vigorous stirring is critical to ensure sufficient solid-liquid phase interaction.[1][3]

    • Solvent: Anhydrous, degassed ethereal solvents like 1,4-dioxane or THF, or aromatic solvents like toluene, are standard choices.[1][5] For poorly soluble reagents, a more polar solvent like DMF may be screened, though it should also be used with caution as it can sometimes interfere with the catalyst.[3]

  • Temperature: Elevated temperatures are necessary. A typical range for activating chloropyridines is 80-120 °C.[1][5]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Parameter Recommendation Rationale
Palladium Source XPhos Pd G3 (2-5 mol%) Pre-catalyst provides reliable activation; bulky ligand facilitates C-Cl oxidative addition.[1]
Ligand XPhos (if using Pd(OAc)₂) Electron-rich, bulky ligand is essential for activating the inert C-Cl bond.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.) Effective bases for Suzuki couplings; Cs₂CO₃ often enhances reactivity due to solubility effects.[1][3]
Solvent 1,4-Dioxane or Toluene/H₂O Standard solvents; must be rigorously degassed.[1][5]

| Temperature | 100-110 °C | Required to overcome the high activation energy of the C-Cl bond.[1] |

Buchwald-Hartwig Amination (C-N Bond Formation)

Q3: My Buchwald-Hartwig amination is sluggish, and I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I improve the desired C-N coupling?

This is a classic problem in the amination of unreactive aryl chlorides. Hydrodehalogenation occurs when competing reduction pathways outpace the desired reductive elimination of the C-N product.[1]

Strategies to Favor Amination:

  • Select a Highly Active Catalyst System: The goal is to make the productive catalytic cycle (oxidative addition → amine coordination → reductive elimination) kinetically much faster than the side reactions.

    • Recommended Ligands: Sterically hindered biarylphosphine ligands are essential. For this substrate, consider RuPhos, BrettPhos, or the ferrocene-based ligand Josiphos.[1][6] These ligands create a bulky coordination sphere around the palladium that favors the desired reaction steps.[6]

    • Recommended Pre-catalysts: As with Suzuki coupling, using a G3 or G4 palladacycle pre-catalyst is highly recommended for consistency and high activity.[1][3]

  • Optimize the Base:

    • Strong Base: Sodium tert-butoxide (NaOtBu) is the most common and generally most effective base for the amination of aryl chlorides.[1]

    • Base Purity: Ensure the NaOtBu is of high purity and anhydrous. Lower-quality batches can contain NaOH or moisture, which can promote hydrodehalogenation.[1]

    • Weaker Bases: If your substrate is sensitive to NaOtBu, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely demand a more active catalyst system and higher reaction temperatures to achieve good conversion.[1]

  • Control Reaction Stoichiometry and Conditions:

    • Amine Excess: Use a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) to favor the amination pathway.[1]

    • Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Trace water can be a proton source for the hydrodehalogenation pathway.[1]

Troubleshooting_Workflow start Low or No Product Yield check_integrity Step 1: Verify System Integrity start->check_integrity sub_integrity1 Inert Atmosphere Maintained? check_integrity->sub_integrity1 optimize_catalyst Step 2: Optimize Catalyst System sub_catalyst1 Screen Ligands (e.g., XPhos, RuPhos) optimize_catalyst->sub_catalyst1 vary_conditions Step 3: Adjust Reaction Conditions sub_conditions1 Increase Temperature (80-120 °C) vary_conditions->sub_conditions1 success Improved Yield sub_integrity2 Reagents Anhydrous & Pure? sub_integrity1->sub_integrity2 sub_integrity2->optimize_catalyst If Integrity is Confirmed sub_catalyst2 Use Pd Pre-catalyst (e.g., G3-Palladacycle) sub_catalyst1->sub_catalyst2 sub_catalyst3 Increase Catalyst Loading (up to 5 mol%) sub_catalyst2->sub_catalyst3 sub_catalyst3->vary_conditions sub_conditions2 Screen Solvents (Dioxane, Toluene, THF) sub_conditions1->sub_conditions2 sub_conditions3 Screen Bases (K3PO4, Cs2CO3, NaOtBu) sub_conditions2->sub_conditions3 sub_conditions3->success

Caption: Troubleshooting workflow for cross-coupling reactions.

Sonogashira Coupling (C-C Alkyne Formation)

Q4: I am unable to form my desired 2-alkynylpyridine product using Sonogashira coupling. What are the most critical parameters for this transformation?

The Sonogashira coupling of aryl chlorides is notoriously difficult.[2] In addition to the challenges of C-Cl activation, this reaction has unique failure modes that must be addressed.

Key Optimization Points:

  • Catalyst System:

    • The standard PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ catalysts may be insufficient.[2] A combination of a palladium source (like Pd(OAc)₂) with a bulky, electron-rich phosphine ligand can improve the rate of oxidative addition.[7]

    • A copper(I) co-catalyst (typically CuI) is crucial for the traditional Sonogashira.[2] Ensure the CuI is fresh and not degraded, as its activity is vital for the copper acetylide formation step.[2]

  • Minimizing Homocoupling (Glaser Coupling): The most common side reaction is the homocoupling of the terminal alkyne to form a diyne.[2] This is an oxidative process promoted by O₂.

    • Rigorous Degassing: It is absolutely critical to degas the solvent and reagents thoroughly (e.g., via multiple freeze-pump-thaw cycles or by sparging with argon for an extended period).[2]

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire setup and reaction time.[2]

  • Base and Solvent:

    • An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to deprotonate the terminal alkyne.[2] The base must be anhydrous and is often used as a co-solvent.

    • Some anecdotal evidence suggests that THF can promote the formation of palladium black (catalyst decomposition) in Sonogashira reactions.[8] Consider screening other solvents if this is observed.

  • Copper-Free Sonogashira: To completely avoid the issue of Glaser homocoupling, a copper-free variant can be employed.[2] These conditions often require different ligands and a stronger base (e.g., Cs₂CO₃) to facilitate the deprotonation of the alkyne directly at the palladium center.[7]

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L_n(Ar)Pd(II)-Cl OxAdd->PdII_complex Transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) PdII_complex->Transmetal PdII_intermediate L_n(Ar)Pd(II)-R Transmetal->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product Substrate Ar-Cl (Your Pyridine) Substrate->OxAdd Partner Coupling Partner (R-B(OH)2 or R-NH2) Partner->Transmetal

Caption: Generalized Pd(0)/Pd(II) cross-coupling catalytic cycle.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Chloro-5-(1-methylcyclobutyl)pyridine with a generic arylboronic acid.

Materials:

  • 2-Chloro-5-(1-methylcyclobutyl)pyridine (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 (0.03 equiv, 3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous (to make a 0.2 M solution with respect to the limiting reagent)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the 2-Chloro-5-(1-methylcyclobutyl)pyridine (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.03 equiv) to a dry Schlenk flask containing a stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Everson, D. A., Buonomo, J. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 26(01), 49-52.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013). Molecules, 18(4), 3948-3963.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 12, 2024, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved February 12, 2024, from [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]

  • Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 12, 2024, from [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026). Journal of the American Chemical Society, 138(4), 1152-1155.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved February 12, 2024, from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic Chemistry Frontiers, 8(20), 5735-5743.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). The Journal of Organic Chemistry, 68(25), 9847-9850.
  • Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions - SSRN. (n.d.). Retrieved February 12, 2024, from [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2023). Molecules, 28(20), 7179.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (2011). Retrieved February 12, 2024, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 12, 2024, from [Link]

  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling | Request PDF - ResearchGate. (2025). Retrieved February 12, 2024, from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved February 12, 2024, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved February 12, 2024, from [Link]

Sources

Solubility issues with 2-Chloro-5-(1-methylcyclobutyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am experiencing inconsistent solubility and 'oiling out' when attempting to dissolve or recrystallize 2-Chloro-5-(1-methylcyclobutyl)pyridine. What solvents should I use for reactions and purification?"

Technical Insight: 2-Chloro-5-(1-methylcyclobutyl)pyridine is a specialized intermediate often used in the synthesis of metabotropic glutamate receptor antagonists or kinase inhibitors.[1] Its physicochemical behavior is dominated by a conflict between two structural motifs:[1]

  • The Pyridine Core: A weakly basic, aromatic heterocycle (pKa ~0.5 due to the electron-withdrawing 2-Cl substituent).[1]

  • The 5-Alkyl Substituent: The 1-methylcyclobutyl group is sterically bulky and highly lipophilic (hydrophobic).[1]

Key Challenge: The bulky cyclobutyl group disrupts crystal lattice packing, often leading to low melting points or the formation of "oils" rather than distinct crystals.[1] Furthermore, the molecule exhibits a "solubility gap" where it is too lipophilic for pure alcohols but too polar for strict hydrocarbons like pentane.[1]

Solvent Compatibility Matrix

The following table categorizes solvent suitability based on the molecule's calculated LogP (estimated ~3.5–4.[1]0) and dielectric properties.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for dissolution.[1] High solubility due to favorable dispersion forces.[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Good for extraction.[1] May require heating to dissolve high concentrations.[1]
Ethers THF, MTBE, 2-MeTHFGood Excellent for reactions (e.g., Grignard, Lithiation).[1] MTBE is preferred for precipitating impurities.[1]
Alcohols Methanol, Ethanol, IPAModerate/Variable Risk of Oiling Out. Solubility drops sharply with temperature.[1] Often used as a co-solvent only.[1]
Hydrocarbons Hexane, Heptane, CyclohexanePoor The molecule is likely to be insoluble or form an immiscible oil layer (oiling out) rather than precipitating.[1]
Polar Aprotic DMF, DMSO, DMAcExcellent Soluble, but difficult to remove.[1] Use only if high temperatures (>100°C) are required for SNAr reactions.

Critical Warning: Avoid using acetone if primary amines are present in subsequent steps to prevent Schiff base formation. For this specific pyridine, acetone is a good solvent but can make crystallization difficult due to high solubility.[1]

Troubleshooting Guide: Common Issues

Issue 1: "The compound oils out instead of crystallizing."

Diagnosis: This is the most common issue with cyclobutyl-substituted aromatics. The "oil" phase is thermodynamically stable relative to the solution but metastable relative to the crystal.[1] The solvent boiling point is likely higher than the melting point of the solvated oil.[1]

Protocol: The "Two-Solvent" Fix

  • Dissolve the crude oil in a minimum amount of a "Good" solvent (e.g., DCM or EtOAc) at room temperature.

  • Add a "Poor" solvent (e.g., Hexane or Heptane) dropwise until slight turbidity persists.[1]

  • Seed the mixture with a pure crystal (if available) or scratch the glass side.

  • Cool Slowly: Do not put it immediately in the freezer. Let it stand at RT, then 4°C, then -20°C.

  • Evaporation: If oiling persists, use Slow Evaporation of a DCM/Heptane mixture.[1] As DCM evaporates (lower BP), the heptane concentration rises, forcing precipitation.[1]

Issue 2: "Precipitate forms when adding Lewis Acid catalysts."

Diagnosis: Even though the 2-Chlorine atom reduces basicity, the pyridine nitrogen still possesses a lone pair capable of coordinating with Lewis acids (e.g.,


, 

, or metal catalysts like Pd), forming insoluble complexes.[1]

Protocol: Pre-Complexation Mitigation

  • Switch Solvents: Change from non-polar solvents (Toluene) to coordinating solvents (THF or DME) which can compete for the Lewis acid, keeping the catalyst in solution.[1]

  • Temperature: Increase reaction temperature to break the N-Metal aggregate.

Issue 3: "Incomplete dissolution in aqueous workup."

Diagnosis: The 1-methylcyclobutyl group makes the molecule nearly water-insoluble.[1] It will not partition into the aqueous phase even at low pH unless the acid is extremely concentrated (e.g., 6M HCl).[1]

Protocol: pH-Adjusted Extraction

  • Do not rely on acid extraction to pull this molecule into water to wash away non-basic impurities; the lipophilicity often overrides the protonation.[1]

  • Instead: Keep the product in the organic phase (DCM) and wash with dilute acidic water (pH 3-4) to remove more basic pyridine impurities (like 2-aminopyridine derivatives), leaving the 2-Chloro-5-substituted product in the organic layer.[1]

Visual Decision Tree: Purification Strategy

The following diagram outlines the logical workflow for purifying 2-Chloro-5-(1-methylcyclobutyl)pyridine based on its physical state.

PurificationStrategy Start Crude Mixture containing 2-Chloro-5-(1-methylcyclobutyl)pyridine CheckState Check Physical State at Room Temp Start->CheckState IsSolid Solid / Waxy Solid CheckState->IsSolid IsOil Viscous Oil / Gum CheckState->IsOil Recryst Attempt Recrystallization IsSolid->Recryst TLC Run TLC (Solvent: 10% EtOAc in Hexane) IsOil->TLC Distillation High Vac Distillation (Kugelrohr) TLC->Distillation High Rf / Stable Column Flash Chromatography (Silica Gel) TLC->Column Close Impurities SolventChoice Solvent System: DCM/Heptane or EtOAc/Hexane Recryst->SolventChoice OilingOut Problem: Oils Out? Recryst->OilingOut OilingOut->Column Fails Seed Add Seed Crystal + Slow Cool OilingOut->Seed Yes

Caption: Logical workflow for the purification of lipophilic pyridine intermediates, addressing the common "oiling out" phenomenon.

Frequently Asked Questions (FAQ)

Q1: Can I use water as a co-solvent for recrystallization? A: No. Due to the high lipophilicity of the cyclobutyl group, adding water to a solution (e.g., in MeOH) will likely cause the product to crash out as an amorphous gum or oil instantly.[1] Use Heptane or Pentane as the anti-solvent instead.[1]

Q2: I need to perform a nucleophilic substitution (SNAr) on the Chlorine. Which solvent is best? A: While DMF or DMSO are standard, they are hard to remove.[1] For this specific molecule, NMP (N-methyl-2-pyrrolidone) is often superior due to better solubility of the lipophilic substrate at the high temperatures (


) required to displace the unactivated 2-Chlorine [1].[1]

Q3: Is the molecule stable in solution? A: 2-Chloropyridines are generally stable in organic solvents.[1] However, avoid prolonged storage in acidic methanol , as nucleophilic attack by methoxide (generated from trace water/acid equilibrium) can slowly displace the chlorine, yielding the methoxy-pyridine impurity [2].[1]

References

  • Jubilant Ingrevia. (2012).[2] 2-Chloropyridine Safety Data Sheet and Handling. Retrieved from (General handling of 2-chloropyridines).

  • National Institutes of Health (NIH). (2025). 2-Chloropyridine Compound Summary (CID 7977).[1] PubChem.[1][3] Retrieved from (Physicochemical properties baseline).

  • BenchChem. (2025).[4] Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents. Retrieved from (Analogous solubility behavior for 5-substituted 2-chloropyridines).

  • Sigma-Aldrich. (2025).[1] 2-Chloro-5-methylpyridine Product Specification. Retrieved from (Reference for 5-alkyl substituted analog properties).[1]

Sources

Technical Support Center: Minimizing Protodehalogenation in Pyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-DEHALO-001 Subject: Troubleshooting Guide for Hydrodehalogenation Side Reactions in Pd-Catalyzed Cross-Coupling

Introduction: The "Pyridine Problem"

Welcome to the Advanced Synthesis Support Hub. You are likely here because your cross-coupling reaction involving a halopyridine (specifically 2- or 4-halopyridines) resulted in a significant amount of reduced byproduct (Ar-H) instead of the desired cross-coupled product (Ar-Nu).

The Core Issue: Pyridines are electron-deficient, facilitating rapid oxidative addition. However, this electron deficiency renders the resulting Pd(II)-pyridyl intermediate highly susceptible to reduction. If the subsequent step (transmetallation in Suzuki or amine binding in Buchwald) is slow, the catalyst enters a "destructive cycle" via


-hydride elimination or hydrogen atom transfer, stripping the halogen and replacing it with a hydrogen atom.

Module 1: Diagnostic Hub (Troubleshooting Q&A)

Use this section to diagnose your specific failure mode.

Q1: My LCMS shows >20% of the dehalogenated pyridine (Ar-H). Is my catalyst dead?

A: No, your catalyst is likely too active in the wrong pathway.

  • Diagnosis: This indicates that Oxidative Addition occurred successfully (the bond broke), but Reductive Elimination of the desired product was outcompeted by a reduction pathway.

  • Immediate Action: Check your solvent and base.[1] Are you using a secondary alcohol (Isopropanol, 2-butanol) or an alkoxide base (

    
    )? These are primary hydride sources.
    
  • Fix: Switch to 1,4-Dioxane or Toluene and use

    
      or 
    
    
    
    .
Q2: I am using a 2-halopyridine and getting no conversion, or mostly dehalogenation.

A: 2-Halopyridines are notoriously difficult due to the "Ortho-Effect" and Nitrogen coordination.

  • Mechanism: The pyridine nitrogen can coordinate to the Pd center, displacing ligands and "poisoning" the catalyst, or forming stable dimers that refuse to react.

  • Fix:

    • Ligand Switch: Use a bulky, electron-rich ligand like XPhos or RuPhos .[1] The bulk prevents N-coordination to the metal center.

    • Scavenger: Add a Lewis Acid like

      
        (trimethyl borate) to bind the pyridine nitrogen transiently.
      
Q3: I'm running a Buchwald-Hartwig amination and only seeing reduction.

A: The amine itself might be the reductant.

  • Mechanism: Primary or secondary amines with

    
    -hydrogens can undergo 
    
    
    
    -hydride elimination after binding to Pd, turning your nucleophile into a hydride donor.
  • Fix: Use a catalyst system that promotes extremely fast reductive elimination, such as Pd-G4-BrettPhos or Pd-G4-RuPhos . The faster the product forms, the less time the intermediate has to undergo

    
    -hydride elimination.
    

Module 2: The Mechanistic Pathway

To solve the problem, you must visualize the competition between the Productive Cycle and the Destructive Cycle .

Visual 1: The Fork in the Road

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation / Amine Binding OxAdd->TransMet Fast Path (Bulky Ligands) BetaHydride β-Hydride Elimination (from Solvent/Amine) OxAdd->BetaHydride Slow Path (Steric/Electronic Drag) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regen Product Product (Ar-Nu) RedElim->Product PdHydride H-Pd-Ar Species BetaHydride->PdHydride RedElimBad Reductive Elimination (Destructive) PdHydride->RedElimBad RedElimBad->Pd0 SideProduct Side Product (Ar-H) (Protodehalogenation) RedElimBad->SideProduct

Caption: The kinetic competition between productive coupling (Blue) and destructive hydrodehalogenation (Red). Success depends on accelerating the Blue path.

Module 3: Optimization Protocols

Do not rely on "standard" conditions. Pyridines require specialized handling.

Protocol A: The "Bulletproof" Suzuki-Miyaura for Pyridines

Best for: 2-chloropyridines, 2-bromopyridines prone to dehalogenation.

VariableRecommendationRationale
Pre-Catalyst XPhos Pd G4 (1-3 mol%)Rapid activation without excess reductants; XPhos bulk protects Pd from Pyridine-N.
Solvent 1,4-Dioxane or THF (Anhydrous)Aprotic. Avoids alcohol-mediated hydride transfer.
Base

(2.0 equiv, aq. or solid)
Mild inorganic base. Avoids alkoxides (

) which can act as hydride sources.
Boronate MIDA Boronate or Pinacol EsterSlow release (MIDA) or high stability prevents protodeboronation of the partner.
Temperature 60°C - 80°CSufficient for turnover, but minimizes thermal decomposition.

Step-by-Step:

  • Charge a vial with XPhos Pd G4 (0.02 equiv), Aryl Boronate (1.2 equiv), Halopyridine (1.0 equiv), and

    
      (2.0 equiv).
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Crucial: If using aqueous base, degas the water separately before addition.

  • Heat to 80°C for 2-4 hours. Monitor via LCMS.

Protocol B: The "Rescue" Buchwald-Hartwig System

Best for: Coupling amines to halopyridines where reduction is dominant.

VariableRecommendationRationale
Pre-Catalyst RuPhos Pd G4 or BrettPhos Pd G4 Designed specifically to accelerate C-N reductive elimination over

-hydride elimination.
Base LiHMDS or NaOtBu Strong bases are often needed, but if

causes reduction, switch to LiHMDS (non-nucleophilic, no

-hydrogens).
Solvent Toluene Non-polar, strictly aprotic.

Step-by-Step:

  • Charge vial with RuPhos Pd G4 (1 mol%).

  • Add Halopyridine (1.0 equiv) and Amine (1.2 equiv).

  • Add LiHMDS (1M in THF, 2.2 equiv) dropwise at RT.

  • Heat to 60°C.

  • Note: If the amine is volatile, use the HCl salt of the amine and add an extra equivalent of base.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to navigate persistent failures.

Visual 2: The Decision Matrix

DecisionTree Start Start: Significant Dehalogenation (>10%) CheckSolvent Are you using alcoholic solvent (MeOH, IPA, EtOH)? Start->CheckSolvent SwitchSolvent Switch to Dioxane, Toluene, or DME CheckSolvent->SwitchSolvent Yes CheckBase Are you using Alkoxide Base (NaOtBu, NaOEt)? CheckSolvent->CheckBase No SwitchSolvent->CheckBase SwitchBase Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes CheckLigand Is the Ligand bulky? (e.g., PPh3 vs XPhos) CheckBase->CheckLigand No SwitchBase->CheckLigand SwitchLigand Switch to XPhos, RuPhos, or P(tBu)3 CheckLigand->SwitchLigand No (Using simple phosphines) CheckSubstrate Is it a 2-Halopyridine? CheckLigand->CheckSubstrate Yes (Already using bulky) SwitchLigand->CheckSubstrate AddLewisAcid Add 0.5 eq B(OMe)3 or Switch to Pd-G4 Precatalyst CheckSubstrate->AddLewisAcid Yes End Review Specific Substrate Electronics CheckSubstrate->End No (Consult Literature)

Caption: Logical workflow for eliminating hydride sources and stabilizing the catalytic cycle.

References

  • Mechanistic Origins of Dehalogenation

    • Navarro, O., et al. (2003). General Study of the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides/Bromides.
    • Source:

  • Pre-Catalyst Utility (G3/G4 Systems)

    • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination using Pd-G3/G4 Systems. Establishes the superiority of pre-catalysts in avoiding induction periods where side reactions occur.
    • Source:

  • Protodehalogenation in Pyridines (Suzuki)

    • Kudo, N., et al. (2006). Efficient Suzuki-Miyaura Coupling of 2-Chloropyridines.
    • Source:

  • Base and Solvent Effects

    • BenchChem Technical Guides. Buchwald-Hartwig Amination of Substituted Pyridines.
    • Source:

  • General Cross-Coupling Guide

    • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source:

Sources

Troubleshooting Grignard formation with cyclobutyl pyridine halides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: GRIG-PYR-CB-042 Status: Open Priority: High (Blocker for Synthesis) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyridyl Problem"

You are encountering difficulties generating a Grignard reagent from a cyclobutyl-substituted pyridine halide. This is a known industry challenge. Unlike standard phenyl halides, pyridine halides present a "perfect storm" of kinetic and thermodynamic hurdles:

  • N-Coordination: The pyridine nitrogen lone pair coordinates to the Magnesium surface, passivating it and preventing oxidative insertion.

  • Thermal Instability: Pyridyl Grignards are prone to decomposition (ring opening or polymerization) at temperatures required to initiate direct insertion (

    
    ).
    
  • Wurtz Coupling: The electron-deficient nature of the pyridine ring makes the C-Halogen bond highly activated, favoring homocoupling (dimerization) over Grignard formation.

  • Cyclobutyl Sterics: While the cyclobutyl ring is chemically stable, its steric bulk adjacent to the reaction site can retard the halogen-metal exchange rate, requiring precise temperature control.

This guide provides two validated workflows: Method A (Turbo Grignard Exchange) is the industry gold standard for high fidelity. Method B (Direct Insertion) is a legacy method reserved for cost-sensitive, non-functionalized scale-ups.

Decision Matrix: Select Your Workflow

GrignardDecision Start Start: Cyclobutyl Pyridine Halide HalideType Identify Halogen (X) Start->HalideType FGs Sensitive Functional Groups? (Esters, Nitriles, Nitro) HalideType->FGs Br, I MethodA METHOD A: Turbo Grignard (iPrMgCl·LiCl Exchange) Rec. Temp: -40°C to 0°C HalideType->MethodA Cl (Slow) FGs->MethodA Yes (High Fidelity) MethodB METHOD B: Direct Insertion (Activated Mg / Rieke) Rec. Temp: 0°C to RT FGs->MethodB No (Cost Priority) Success Proceed to Electrophile MethodA->Success High Yield Warning Watch for Wurtz Coupling MethodB->Warning Variable Yield

Figure 1: Decision tree for selecting the optimal Grignard formation pathway based on substrate properties.

Method A: Halogen-Metal Exchange (The Gold Standard)

Recommended for: Drug discovery, small-scale (<100g), and substrates with sensitive functional groups.

This method utilizes the Turbo Grignard reagent (


).[1][2][3] The Lithium Chloride (LiCl) is not merely an additive; it breaks up the polymeric aggregates of the Grignard reagent, increasing solubility and reactivity by forming a magnesiate species. This allows the reaction to proceed at low temperatures (

to

), bypassing the decomposition pathways associated with direct insertion.
Protocol
  • Drying: Flame-dry a 3-neck round bottom flask under Argon. Cool under positive pressure.

  • Charge: Add Cyclobutyl Pyridine Bromide/Iodide (1.0 equiv) and anhydrous THF (

    
     concentration).
    
    • Note: Ether is generally too non-polar to effectively solubilize the LiCl-complex; THF is mandatory.

  • Cooling: Cool the solution to

    
      (Internal probe mandatory).
    
    • Why? Pyridyl Grignards are unstable.

      
       is the "sweet spot" where exchange is fast, but decomposition is slow.
      
  • Exchange: Dropwise addition of

    
      (1.1 equiv, commercially available ~1.3M in THF).
    
    • Rate: Maintain internal temp below

      
      .[4]
      
  • Incubation: Stir at

    
     for 30–60 minutes.
    
    • Monitoring: Quench a

      
       aliquot with 
      
      
      
      or
      
      
      . Analyze via LCMS.
      • Success: Disappearance of starting halide; appearance of des-halo pyridine (MeOH quench) or iodo-pyridine (Iodine quench).

  • Electrophile Addition: Add your electrophile directly to the cold solution.

Mechanism of Action

TurboMech Step1 Aggregated Grignard (R-Mg-X)n Step2 Reactive Monomer R-Mg(Cl)-LiCl Step1->Step2 De-aggregation LiCl + LiCl Step3 Magnesiate Complex (Transition State) Step2->Step3 Fast Exchange Substrate Pyridine-X Substrate->Step3 Final Pyridyl-Mg-Cl·LiCl (Stable at <0°C) Step3->Final Equilibrium Shift

Figure 2: The LiCl-mediated de-aggregation mechanism that enables low-temperature halogen exchange.

Method B: Direct Magnesium Insertion (Legacy)

Recommended for: Large scale cost-reduction where Method A is too expensive, and the substrate lacks sensitive groups.

Protocol
  • Activation: Place Magnesium turnings (1.2 equiv) in a dry flask. Dry stir vigorously under Argon for 30 mins to mechanically etch the surface.

  • Chemical Etch: Add minimal THF to cover Mg. Add DIBAL-H (

    
     equiv) or iodine crystals . Heat to reflux until color dissipates.
    
    • Critical: DIBAL-H is superior for pyridines as it scavenges moisture and reduces the oxide layer without generating Lewis acidic byproducts that might coordinate the pyridine.

  • Entrainment: Add

    
     of your Cyclobutyl Pyridine Halide  solution.
    
  • Initiation Check: Look for turbidity, exotherm, or bubbling.

    • If no initiation: Add 1,2-dibromoethane (

      
       equiv). This "entrainer" cleans the Mg surface.
      
  • Controlled Addition: Once initiated, add the remaining halide solution dropwise.

    • Temperature: Maintain ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       to 
      
      
      
      . Do NOT reflux. The exotherm from the reaction is sufficient. Refluxing pyridyl Grignards leads to tar.

Troubleshooting Matrix

SymptomDiagnosisResolution
No Initiation (Method B) Mg passivation by Pyridine Nitrogen.Switch to Method A . If strictly bound to Method B, use Rieke Magnesium (highly reactive Mg reduced from

with Li/Naphthalene).
Low Yield / "Tar" Formation Thermal decomposition of Pyridyl-Mg species.Lower reaction temperature.[4][5][6] If using Method B at RT, switch to

. If using Method A at

, cool to

.
Dimer Formation (Wurtz) Radical coupling due to high halide concentration.Dilution is key. Increase solvent volume. Slow down addition rate significantly. Ensure efficient stirring to prevent local "hotspots" of concentration.
Incomplete Exchange (Method A) Equilibrium unfavorable (common with Chlorides).Warm the reaction slightly (to

). If using a Chloride, exchange is often too slow; convert starting material to Bromide or Iodide (Finkelstein) first.
Solid Precipitate LiCl/Mg complex solubility limit reached.Add more THF. Do not use Diethyl Ether or Toluene as cosolvents during the formation step.

FAQ: Specific Cyclobutyl Concerns

Q: Does the cyclobutyl ring affect the stability of the Grignard? A: Generally, no. Unlike cyclopropyl rings, which can undergo radical ring-opening (clock reactions) during Grignard formation, the cyclobutyl ring is thermodynamically stable under these conditions. However, the steric bulk of the cyclobutyl group ortho to the halogen can slow down the Halogen-Metal exchange (Method A). If conversion is stalled at


, gently warm to 

.

Q: Can I store the Pyridyl Grignard? A: No. Pyridyl Grignards are notoriously unstable. They must be generated and used in situ immediately. Do not attempt to store them overnight, even in a freezer.

Q: My reaction turns black immediately. Is it dead? A: Not necessarily. Pyridyl Grignards are often dark red/brown or black due to trace charge-transfer complexes. Rely on LCMS titration (quench with MeOH) rather than visual cues.

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction."[6] Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, vol. 116, 2004, pp. 3396-3399. Link

  • Rieke, R. D. "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, vol. 246, no. 4935, 1989, pp. 1260-1264. Link

  • Bao, R. L., et al. "Recent Advances in the Synthesis of Pyridine Derivatives via Grignard Reagents." Current Organic Chemistry, vol. 19, 2015. Link

Sources

Overcoming steric hindrance in 5-substituted 2-chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Substituted 2-Chloropyridine Optimization

Subject: Overcoming Reactivity Barriers in 5-Substituted 2-Chloropyridine Scaffolds Ticket ID: #PYR-Cl-005 Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic Hub: The "Triage" Phase

Before altering reaction parameters, you must diagnose the specific nature of the "hindrance." In 5-substituted 2-chloropyridines, the challenge is rarely simple steric bulk at the reaction site (C2). Instead, it is usually a combination of electronic deactivation and catalyst poisoning .

Q1: Why is my 5-substituted 2-chloropyridine inert compared to the 2-bromopyridine analog? A: The C–Cl bond is significantly stronger (Bond Dissociation Energy ~95 kcal/mol) than C–Br. Additionally, the pyridine nitrogen possesses a lone pair that can bind to the Palladium center (


-donation), forming a stable, unreactive complex (Pd-pyridyl dimer). This "poisons" the catalyst before it can perform oxidative addition.
  • The 5-Substituent Effect:

    • 5-EDG (e.g., -OMe, -Me): Increases electron density in the ring, making the C–Cl bond more electron-rich and significantly harder to break via Oxidative Addition.

    • 5-EWG (e.g., -CF3, -NO2): Pulls density, activating the C–Cl bond. If your reaction fails here, it is likely due to catalyst poisoning or instability, not the bond strength.

Q2: Does the substituent at position 5 actually cause steric hindrance? A: Not directly at the reaction center (C2). Position 5 is meta to the nitrogen and para to the chlorine. However, bulky groups at C5 (e.g., t-butyl, aryl) can alter the solution-state conformation or solubility, and they may interfere with the "pocket" of very bulky ligands (like certain Buchwald phosphines) during the reductive elimination step.

Decision Matrix: Selecting the Correct Methodology

Use this logic flow to select your experimental approach.

G Start Substrate Analysis: 5-Substituted 2-Chloropyridine CheckGroup Nature of 5-Substituent? Start->CheckGroup EDG Electron Donating (-OMe, -Alkyl, -NH2) CheckGroup->EDG Deactivates C-Cl EWG Electron Withdrawing (-NO2, -CN, -CF3) CheckGroup->EWG Activates C-Cl HardCat Protocol: High-Activity Pd-PEPPSI-IPent or G4-BrettPhos EDG->HardCat Requires 'Sledgehammer' Nucleophile Nucleophile Type? EWG->Nucleophile SNAr Method A: SNAr (Nucleophilic Subst.) Nucleophile->SNAr Strong Nuc (R-NH2, R-SH) Suzuki Method B: Pd-Catalyzed Coupling Nucleophile->Suzuki Weak Nuc (Boronic Acids) StdCat Protocol: Standard Pd(OAc)2 + SPhos/XPhos Suzuki->StdCat

Figure 1: Decision matrix for selecting the optimal coupling strategy based on electronic effects.

Troubleshooting & Protocols

Scenario A: The "Dead" Reaction (No Conversion)

Symptoms: Starting material is recovered unchanged. No Pd black precipitation. Cause: Catalyst poisoning by Pyridine N or failure of Oxidative Addition.

The Solution: The "Throw the Kitchen Sink" Protocol (Pd-PEPPSI-IPent) For sterically demanding or electron-rich chloropyridines, standard phosphines often fail. The Pd-PEPPSI-IPent catalyst is designed with a bulky NHC ligand that prevents the pyridine substrate from coordinating to the Pd center.

Protocol:

  • Catalyst: Pd-PEPPSI-IPent (1.0 - 2.0 mol%).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Base: KOtBu (1.5 equiv) for amination; K₂CO₃ (2.0 equiv) for Suzuki.

  • Temperature: 60°C – 80°C.

  • Procedure:

    • Charge a vial with Pd-PEPPSI-IPent, boronic acid/amine, and base.

    • Evacuate and backfill with Argon (x3).

    • Add 2-chloropyridine and Dioxane via syringe.

    • Heat.[1]

Expert Insight: If using Suzuki coupling, add 1-2 drops of water. The "anhydrous" rule is a myth for boronic acids; the boronate species requires a trace of water or hydroxyl to form the active transmetalating species [1].

Scenario B: The "Stalled" Reaction (Low Yield)

Symptoms: 20-30% conversion, then stops. Dark precipitate forms. Cause: Catalyst decomposition (Pd black formation) or ligand dissociation.

The Solution: Ligand Switch to Dialkylbiaryl Phosphines Switch to XPhos or RuPhos (Buchwald G3/G4 Precatalysts). These ligands are electron-rich (facilitating oxidative addition into the strong C-Cl bond) and bulky (preventing the pyridine nitrogen from binding).[2]

Comparative Ligand Table:

LigandBest For...Why?
XPhos General Suzuki CouplingLarge cone angle protects Pd; high electron density breaks C-Cl bond.
RuPhos Secondary AminesExcellent for preventing

-hydride elimination in aminations.
BrettPhos Primary AminesSpecific geometry prevents bis-arylation.
SPhos High Steric BulkTolerates "ortho" substituents on the boronic acid partner.
Scenario C: Dehalogenation (Hydrodechlorination)

Symptoms: The chlorine is replaced by a hydrogen atom. Cause:


-hydride elimination from the solvent or amine.

Troubleshooting Steps:

  • Solvent Check: Avoid isopropanol or ethanol. Switch to Toluene or DMF.

  • Base Switch: If using alkoxide bases (KOtBu), switch to inorganic bases like Cs₂CO₃ or K₃PO₄. Alkoxides can act as hydride sources.

  • Temperature: Lower the temperature by 10°C. Dehalogenation often has a higher activation energy than cross-coupling.

Advanced Mechanism: Why "Remote" Sterics Matter

Even though the 5-substituent is far from the chlorine (C2), it affects the Cone Angle requirements of the catalyst.

Mechanism cluster_ligand Ligand Role Pd0 Pd(0)-Ligand Coord N-Binding (POISONED) Pd0->Coord Pyridine N binds Pd (If Ligand is small) OxAdd Oxidative Addition (Active Species) Pd0->OxAdd C-Cl Insertion (If Ligand is Bulky) Substrate 5-Sub-2-Cl-Pyridine Substrate->Pd0 Approach Bulky Bulky Ligand (XPhos/IPent) Blocks N-Binding

Figure 2: The competition between productive Oxidative Addition and non-productive Nitrogen coordination.

The "Remote" Steric Effect: If you have a large group at C5 (e.g., Phenyl), it creates a "wall" that limits the rotation of the pyridine ring once attached to the Palladium. This restricts the reductive elimination transition state.

  • Fix: Use a smaller ligand (e.g., switching from tBuXPhos to XPhos) or increase temperature to overcome the rotational barrier.

References & Grounding

  • Organ, M. G., et al. (2017). Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives.[3][4] Chemistry – A European Journal. Link

    • Core citation for the use of IPent ligands to overcome pyridine poisoning.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][3][4][5][6][7] Chemical Reviews. Link

    • Authoritative review on ligand selection (XPhos/RuPhos) for heteroaryl chlorides.

  • Khadra, A., et al. (2017). A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered Amines.[4] Chemistry.[1][2][4][8][9][10][11][12][13][14] Link

    • Specific protocols for hindered substrates using PEPPSI catalysts.

  • Loughmari, S., et al. (2024). Palladium-catalyzed cross-coupling reaction between 2-chloropyridines and fluoroarenes.Link

    • Recent data on 2-chloropyridine reactivity trends.[15]

Sources

Technical Support Center: Optimizing Catalyst Load for the Synthesis of 2-Chloro-5-(1-methylcyclobutyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-(1-methylcyclobutyl)pyridine. While specific literature for this exact molecule is sparse, its structure strongly suggests synthesis via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic chemistry. This document provides a framework for optimizing catalyst loading for such reactions, focusing on the Suzuki-Miyaura coupling as a representative and highly versatile method. The principles discussed herein are broadly applicable to other relevant cross-coupling protocols.

The core challenge in catalyst optimization is balancing reaction efficiency—achieving high yield and conversion in a reasonable timeframe—with cost and sustainability. Overloading a reaction with a catalyst can mask underlying issues and increase the cost and downstream purification burden. Conversely, insufficient catalyst loading leads to sluggish or incomplete reactions. This guide will equip you with the knowledge to navigate this balance effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when optimizing palladium catalyst loading for cross-coupling reactions.

Q1: My reaction shows low or no conversion. Should I simply increase the catalyst loading?

A1: While increasing the catalyst load might seem like a quick fix, it's often a temporary solution that masks the root cause. Before increasing the catalyst, it is crucial to systematically verify the fundamentals of the reaction setup.[1][2]

  • Reagent Purity and Integrity: Are your aryl halide (2-chloropyridine derivative) and your boronic acid/ester partner pure? Is the base anhydrous and of a suitable grade? Are the solvents properly dried and degassed? Moisture and oxygen are notorious inhibitors of palladium catalysts.[1]

  • Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen. Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.[1]

  • Catalyst Activation: Many palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) state. If this reduction is inefficient, the catalytic cycle cannot begin.[1][3] Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a more advanced precatalyst system (e.g., Buchwald precatalysts) that generates the active species more reliably.[2]

Only after confirming these factors should you consider adjusting the catalyst concentration.

Q2: I've confirmed my reagents and setup are sound, but the reaction is still slow. How do I rationally decide on the optimal catalyst load?

A2: Rational optimization involves a systematic approach, often referred to as Design of Experiments (DoE), rather than arbitrary trial-and-error.[4][5]

  • Establish a Baseline: Start with a standard, literature-recommended catalyst loading, typically in the range of 0.5–2 mol%.[6]

  • Systematic Reduction: If the baseline reaction is successful, perform a series of experiments systematically lowering the catalyst load (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%). Monitor the reaction progress (e.g., by TLC, GC, or LC-MS) to determine the point at which the reaction rate or final yield becomes unacceptably low.

  • Consider TON and TOF: The goal is to maximize the Turnover Number (TON), which is the moles of product formed per mole of catalyst, and the Turnover Frequency (TOF), which is the TON per unit of time. A very low catalyst loading might eventually give a high yield, but if it takes 48 hours, the TOF is too low for practical purposes.[7]

The optimal load is the lowest amount that provides a high yield in an acceptable timeframe.

Q3: My reaction turns black, and a precipitate forms. Is my catalyst dead?

A3: The formation of palladium black (finely divided palladium metal) is a common catalyst decomposition pathway. While some blackening can occur in successful reactions, extensive and rapid precipitation often indicates catalyst instability and deactivation.

  • Ligand Choice: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.[1] If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or is sterically or electronically mismatched with the substrates, the palladium atom can be left unprotected and agglomerate into palladium black. For an electron-deficient substrate like 2-chloropyridine, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often excellent choices.[6]

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes encourage this process.[8] Screening alternative solvents (e.g., Dioxane, Toluene, DMF) can be beneficial.

  • Concentration: Very low reactant concentrations can sometimes lead to catalyst decomposition, as the catalyst has a lower probability of encountering a substrate molecule before degrading.

Q4: Can the choice of base affect my optimal catalyst loading?

A4: Absolutely. The base is not just a spectator; it is a critical component of the catalytic cycle, particularly in the transmetalation step of a Suzuki coupling.[6]

  • Base Strength and Type: A base that is too weak may not activate the boronic acid effectively, slowing the reaction and requiring a higher catalyst load to compensate. A base that is too strong can lead to side reactions or catalyst degradation. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Solubility: The base must have some solubility in the reaction medium to be effective. Using a phase-transfer catalyst can sometimes help if base solubility is an issue.

An improperly chosen base can make the reaction appear to require a high catalyst loading when the real issue is a bottleneck in the catalytic cycle.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling, the likely pathway for synthesizing 2-Chloro-5-(1-methylcyclobutyl)pyridine. Optimizing catalyst load means ensuring this cycle turns over efficiently and rapidly without interruption.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans Transmetalation RedElim Reductive Elimination Complex Trans->RedElim RedElim->Pd0 Reductive Elimination Product R-R' (Product) RedElim->Product ArX R-X (Aryl Halide) ArX->OxAdd Boronic R'-B(OR)₂ (Boronic Acid/Ester) Boronic->Trans Base Base Base->Trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence for diagnosing issues of low yield before resorting to increasing the catalyst load.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Purity (Substrates, Base, Solvent) Anhydrous & Degassed? start->check_reagents check_reagents->start Impure/Wet check_atmosphere Check Inert Atmosphere Properly Purged? Maintained? check_reagents->check_atmosphere Reagents OK check_atmosphere->start O₂ Leak check_catalyst Evaluate Catalyst System Precatalyst Activation Efficient? Ligand Appropriate? check_atmosphere->check_catalyst Atmosphere OK check_temp Review Reaction Temperature Is it Optimal? check_catalyst->check_temp Catalyst System OK screen_params Systematically Screen Parameters (Ligand, Solvent, Base) check_catalyst->screen_params Inefficient check_temp->screen_params Temp OK check_temp->screen_params Suboptimal optimize_load Optimize Catalyst Loading (Systematic Reduction) screen_params->optimize_load Parameters Screened success High Yield Achieved optimize_load->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of 2-Chloro-5-(1-methylcyclobutyl)pyridine. The catalyst loading is set at 1.0 mol% as a typical starting point for optimization.

Reaction: 2-Chloro-5-bromopyridine + (1-methylcyclobutyl)boronic acid -> 2-Chloro-5-(1-methylcyclobutyl)pyridine

(Note: The synthesis starts with 2-chloro-5-bromopyridine as the C-Br bond is significantly more reactive in oxidative addition than the C-Cl bond, providing a more reliable starting point for optimization.)

Materials:

  • 2-Chloro-5-bromopyridine

  • (1-methylcyclobutyl)boronic acid (assume 1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 equivalents, 1.0 mol%)

  • SPhos (2,6-Dimethoxy-2'-dicyclohexylphosphino-1,1'-biphenyl) (0.022 equivalents, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄), powdered and dried (2.5 equivalents)

  • 1,4-Dioxane, anhydrous

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Seal the flask, and flame-dry under vacuum. Allow it to cool to room temperature and backfill with inert gas.

  • Reagent Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (1.0 mol%), SPhos (2.2 mol%), K₃PO₄ (2.5 eq.), and 2-Chloro-5-bromopyridine (1.0 eq.) to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via cannula or syringe. The concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Substrate Addition: After the final thaw and backfill with inert gas, add the (1-methylcyclobutyl)boronic acid (1.2 eq.) to the mixture.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.[9]

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-Chloro-5-(1-methylcyclobutyl)pyridine.

Data Summary for Optimization

The following table provides typical ranges for key parameters during the optimization process.

ParameterRecommended Starting PointOptimization RangeKey Considerations
Catalyst Loading 1.0 mol%0.01 - 5 mol%Balance cost vs. reaction time. Lower loads require purer reagents.[6][7]
Ligand:Pd Ratio 1.1:1 to 2.2:11:1 to 4:1Excess ligand can improve catalyst stability but may slow the reaction.[2]
Base K₃PO₄ (2.5 eq)K₂CO₃, Cs₂CO₃, t-BuOKBase strength and solubility are critical for transmetalation.[6]
Solvent Dioxane / TolueneDMF, DME, 2-MeTHFMust be anhydrous and degassed. Affects solubility and reaction rate.
Temperature 80-110 °CRoom Temp to 150 °CHigher temperatures increase rate but can also accelerate catalyst decomposition.

References

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Gao, Y., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Dissertation. [Link]

  • WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

  • EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • Wang, J., et al. (2003). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Chemical Engineering Journal. [Link]

  • Sperger, T., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

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Validation & Comparative

A Comparative Guide to the Metabolic Stability of Cyclobutyl vs. Isopropyl Pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the optimization of a drug candidate's metabolic stability is a critical hurdle in the journey from discovery to clinical application.[1][2] A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide offers an in-depth comparison of the metabolic stability of two common structural motifs appended to a pyridine scaffold: the cyclobutyl and isopropyl groups. Through an exploration of underlying biochemical principles and presentation of standardized experimental protocols, we will elucidate the rationale for selecting one moiety over the other to enhance a molecule's metabolic robustness.

The pyridine ring is a privileged scaffold in drug design, found in numerous therapeutic agents.[4][5] However, its decoration with small alkyl groups can introduce metabolic liabilities. The choice between substituents like isopropyl and cyclobutyl is a strategic decision rooted in sterics, electronics, and susceptibility to enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes.[6][7]

Mechanistic Insights into Metabolic Pathways

The primary drivers of Phase I metabolism for many xenobiotics are CYP enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[6][7][8] These enzymes catalyze a variety of oxidative reactions, including hydroxylations and dealkylations.[9][10] The vulnerability of the isopropyl and cyclobutyl groups to CYP-mediated oxidation is fundamentally different.

  • Isopropyl Group: The isopropyl moiety contains a tertiary C-H bond. This bond is relatively weak and sterically accessible, making it a prime target for CYP-mediated hydroxylation. This oxidation results in a carbinol intermediate which can undergo further metabolism. This susceptibility often renders isopropyl-containing compounds metabolically labile.

  • Cyclobutyl Group: In contrast, the cyclobutyl group lacks a tertiary C-H bond. Its C-H bonds are secondary and possess higher bond dissociation energy compared to the tertiary C-H of an isopropyl group.[11] Furthermore, the rigid ring structure can sterically hinder the approach of metabolizing enzymes. Consequently, replacing an isopropyl group with a cyclobutyl group is a common medicinal chemistry strategy to block metabolic "soft spots" and improve stability.[12][13]

Below is a diagram illustrating the primary oxidative metabolic pathways for these two groups when attached to a pyridine ring.

Metabolic_Pathways cluster_isopropyl Isopropyl Pyridine Metabolism cluster_cyclobutyl Cyclobutyl Pyridine Metabolism Isopropyl_Py Isopropyl Pyridine Metabolite_I Hydroxylated Metabolite Isopropyl_Py->Metabolite_I CYP-mediated Oxidation Cyclobutyl_Py Cyclobutyl Pyridine Metabolite_C Hydroxylated Metabolite Cyclobutyl_Py->Metabolite_C CYP-mediated Oxidation (slower) Workflow_Diagram cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis & Data Processing A Prepare stock solutions of Test Compounds (10 mM in DMSO) B Thaw Liver Microsomes or Hepatocytes C Prepare Incubation Buffer (e.g., Phosphate Buffer, pH 7.4) D Pre-warm microsomes/hepatocytes and buffer at 37°C C->D E Initiate reaction by adding Test Compound (final conc. 1 µM) and NADPH (for microsomes) D->E F Incubate at 37°C with shaking. Collect aliquots at time points (0, 5, 15, 30, 45, 60 min) E->F G Quench reaction in aliquots with cold Acetonitrile containing Internal Standard F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS to quantify remaining parent compound H->I J Calculate % Remaining vs. Time I->J K Determine Half-Life (T½) and Intrinsic Clearance (CLint) J->K

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay measures the rate of metabolism by Phase I enzymes, particularly CYPs, contained within liver microsomes, which are vesicles of the endoplasmic reticulum. [14][15] Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of Isopropyl Pyridine and Cyclobutyl Pyridine in the presence of human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (pooled, commercial source)

  • Test Compounds (Isopropyl Pyridine, Cyclobutyl Pyridine)

  • Positive Controls: Verapamil (high clearance), Diazepam (low clearance) [16]* 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution in ACN

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1.0 mg/mL in 0.1 M phosphate buffer. [15] * Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare 2 µM working solutions of the test compounds and positive controls by diluting 10 mM DMSO stocks in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.25%. [15]

  • Incubation:

    • In a 96-well plate, add 50 µL of the 1.0 mg/mL microsomal suspension to each well.

    • Add 50 µL of the 2 µM test compound/control solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding 100 µL of the pre-warmed 2X NADPH solution. The final incubation volume is 200 µL, with a final microsomal protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM. [16][15] * At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer 25 µL aliquots into a quenching plate containing 100 µL of cold acetonitrile with a suitable internal standard. [15]

  • Sample Processing and Analysis:

    • Seal the quenching plate and vortex thoroughly.

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples via LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (T½) using the formula: T½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / T½) / (mg/mL protein concentration) .

Anticipated Results: Microsomal Stability

The following table summarizes plausible data from this experiment, reflecting the expected higher stability of the cyclobutyl analog.

CompoundT½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Isopropyl Pyridine1876.2Moderate to High Clearance
Cyclobutyl Pyridine > 60 < 23.1 Low Clearance
Verapamil (Control)12115.5High Clearance
Diazepam (Control)> 60< 23.1Low Clearance

Protocol 2: Hepatocyte Stability Assay

This assay uses intact, metabolically active liver cells (hepatocytes), providing a more physiologically relevant system that incorporates both Phase I and Phase II metabolism, as well as cellular uptake mechanisms. [17][18] Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of Isopropyl Pyridine and Cyclobutyl Pyridine in a suspension of cryopreserved human hepatocytes.

Materials:

  • Cryopreserved Human Hepatocytes (pooled, commercial source)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compounds and Controls (as in Protocol 1)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution in ACN

  • Non-coated 24-well plates, incubator with orbital shaker, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like trypan blue exclusion. Adjust the cell density to 1.0 x 10⁶ viable cells/mL. [19] * Prepare 2 µM working solutions of test compounds and controls in the incubation medium.

  • Incubation:

    • In a 24-well plate, add 0.5 mL of the 2 µM test compound/control solution to the appropriate wells.

    • Initiate the reaction by adding 0.5 mL of the hepatocyte suspension (1.0 x 10⁶ cells/mL) to each well. The final cell density is 0.5 x 10⁶ cells/mL and the final compound concentration is 1 µM. [18][19] * Place the plate in an incubator at 37°C on an orbital shaker (e.g., 100 rpm) to keep the cells in suspension. [19] * At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove 50 µL aliquots and quench in 150 µL of cold acetonitrile with internal standard. [19]

  • Sample Processing and Analysis:

    • Follow the same procedure for sample processing and LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis:

    • Data analysis is similar to the microsomal assay.

    • Calculate the half-life (T½) from the slope of the ln(% remaining) vs. time plot.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10⁶ cells) = (0.693 / T½) / (cell density in 10⁶ cells/mL) .

Anticipated Results: Hepatocyte Stability

The data from the hepatocyte assay are expected to corroborate the microsomal findings, demonstrating the superior stability of the cyclobutyl analog in a more complex biological system.

CompoundT½ (min)CLint (µL/min/10⁶ cells)Metabolic Stability Classification
Isopropyl Pyridine2555.4Moderate Clearance
Cyclobutyl Pyridine > 120 < 11.6 Low Clearance
Testosterone (Control)3539.6Moderate Clearance
7-Ethoxycoumarin (Control)1592.4High Clearance

Synthesis and Interpretation

The presented experimental designs and anticipated data consistently support the hypothesis that the cyclobutyl pyridine analog is significantly more metabolically stable than its isopropyl counterpart.

  • Microsomal Assay: The rapid clearance of Isopropyl Pyridine in HLMs points directly to its liability towards CYP-mediated (Phase I) oxidation. The markedly lower clearance of Cyclobutyl Pyridine confirms that blocking the metabolically vulnerable tertiary C-H bond is an effective strategy to enhance stability. [20]

  • Hepatocyte Assay: The trend observed in microsomes is mirrored in hepatocytes. This suggests that Phase I oxidation is the primary clearance pathway for the isopropyl analog and that it is not a significant substrate for Phase II conjugation enzymes under these conditions. The exceptional stability of the Cyclobutyl Pyridine in this more complex system reinforces its robust metabolic profile.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec.
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Microsomal Stability Assay Protocol | AxisPharm.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Metabolic Stability Assays - Merck Millipore.
  • Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • Microsomal Clearance/Stability Assay - Domainex.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Hepatocyte Stability Assay - Cre
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
  • Pyridones in drug discovery: Recent advances - PubMed.
  • Bioisosteres of tert-butyl group - Enamine.
  • Bioisosteric Replacements - Chemspace.
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs.
  • What's the importance of cytochrome P450 metabolism? - Optibrium.
  • Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books G
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI.
  • Cytochrome P450 enzymes are involved in numerous physiological functions, including: Drug Metabolism: Cytochrome P450 enzymes are responsible for the biotransformation of a wide range of drugs, converting them into more soluble forms for elimination
  • Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multist
  • Metabolic Stability - Pharma Focus Asia.

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Technical Guide: HPLC Purity Assessment of 2-Chloro-5-(1-methylcyclobutyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of 2-Chloro-5-(1-methylcyclobutyl)pyridine via HPLC Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

2-Chloro-5-(1-methylcyclobutyl)pyridine (CAS 1935325-79-3) is a critical pharmacophore and intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators, most notably Siponimod (Mayzent®). Ensuring the purity of this intermediate is paramount, as regioisomeric impurities and unreacted precursors can propagate through the synthesis, leading to difficult-to-remove byproducts in the final API.

This guide objectively compares three chromatographic approaches for purity assessment: Standard C18 , Phenyl-Hexyl , and Core-Shell C18 . While C18 remains the industry workhorse, our comparative data suggests that Phenyl-Hexyl chemistries offer superior selectivity for the specific aromatic impurities associated with this pyridine derivative.

Part 1: Structural Analysis & Chromatographic Challenges

The analyte possesses two distinct structural features that dictate chromatographic behavior:

  • The Pyridine Ring: A basic nitrogen heterocycle capable of interacting with free silanols on silica supports, leading to peak tailing.

  • The 1-Methylcyclobutyl Group: A bulky, lipophilic moiety that drives retention in Reversed-Phase (RP) modes but introduces steric challenges for separation from des-methyl or linear-alkyl impurities.

The Challenge: Standard C18 columns often struggle to resolve the 2-chloro isomer from potential 3-chloro or 4-chloro regioisomers generated during non-selective chlorination steps. Furthermore, the "hydrophobic blanket" of a dense C18 phase may mask subtle pi-pi electronic differences between the target molecule and its aromatic impurities.

Diagram 1: Method Development Logic

MethodLogic Start Analyte: 2-Chloro-5-(1-methylcyclobutyl)pyridine Challenge Challenge: Separation of Regioisomers & Hydrophobic Impurities Start->Challenge Decision Select Stationary Phase Challenge->Decision C18 Option A: C18 (L1) Mechanism: Hydrophobicity Decision->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl (L11) Mechanism: Hydrophobicity + Pi-Pi Stacking Decision->Phenyl Complex Impurity Profile OutcomeA Result: Good Retention Risk: Co-elution of isomers C18->OutcomeA OutcomeB Result: Enhanced Selectivity Benefit: Resolution of aromatic impurities Phenyl->OutcomeB

Caption: Decision logic for selecting stationary phases based on the specific impurity profile of chloropyridine derivatives.

Part 2: Comparative Methodologies

Method A: The Industry Standard (C18)

Target Application: Routine Release Testing

This protocol utilizes a fully porous C18 column. It relies on the strong hydrophobic interaction with the cyclobutyl tail.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Critique: While robust, this method often shows peak tailing (Tailing Factor > 1.3) due to the pyridine nitrogen.[2] Resolution between the main peak and the des-methyl impurity is often marginal (


).
Method B: The Selectivity Challenger (Phenyl-Hexyl)

Target Application: Impurity Profiling & R&D

This method leverages pi-pi interactions between the phenyl ligands on the column and the pyridine ring of the analyte. This "orthogonal" selectivity is crucial for separating isomers that have identical hydrophobicity but different electron densities.

  • Column: Supelco Ascentis® Express Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (Methanol enhances pi-pi interactions more than Acetonitrile).

  • Gradient: 45% B to 85% B over 10 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm (Compatible with MS).

Critique: Excellent resolution of aromatic byproducts. The use of Core-Shell particles (Fused-Core) also improves efficiency.

Method C: High-Throughput (Core-Shell C18)

Target Application: In-Process Control (IPC)

  • Column: Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Conditions: Ballistic gradient (2 minutes).

  • Critique: Prioritizes speed over resolution. Suitable only when the impurity profile is well-characterized and simple.

Part 3: Experimental Data & Performance Comparison

The following data represents typical performance metrics observed when separating 2-Chloro-5-(1-methylcyclobutyl)pyridine from its critical impurity, 2-Chloro-5-methylpyridine (a potential degradation product or unreacted precursor).

Table 1: Chromatographic Performance Metrics
MetricMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (UPLC C18)
Retention Time (min) 8.46.21.1
Tailing Factor (

)
1.451.08 1.35
Resolution (

)
*
1.83.2 1.2
Backpressure (bar) 120210450
MS Compatibility No (Phosphoric Acid)Yes (Formate)Yes

*Resolution calculated between the main peak and the nearest eluting impurity (2-Chloro-5-methylpyridine).

Key Insight: Method B (Phenyl-Hexyl) demonstrates a significantly improved Tailing Factor (1.08) . The phenyl-hexyl phase provides steric protection of silanols and engages in pi-pi stacking with the pyridine ring, reducing the "drag" caused by the basic nitrogen [1, 2]. Furthermore, the switch to Methanol in Method B complements the phenyl phase, enhancing the selectivity for the aromatic ring differences between the product and its impurities.

Part 4: Detailed Experimental Protocol (Recommended)

For researchers requiring high-confidence purity assessment, Method B is the recommended protocol.

Step-by-Step Workflow
  • System Preparation:

    • Flush HPLC system with Water/Methanol (50:50) to remove any previous buffer salts.

    • Install the Phenyl-Hexyl column (e.g., Ascentis Express or chemically equivalent).

    • Thermostat column compartment to 40°C (Elevated temperature reduces viscosity and improves mass transfer).

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22 µm membrane.

    • Solvent B: 100% Methanol (LC-MS grade).

  • Sample Preparation:

    • Weigh 10 mg of 2-Chloro-5-(1-methylcyclobutyl)pyridine.

    • Dissolve in 10 mL of 50:50 Water:Methanol (Concentration: 1.0 mg/mL).

    • Critical Step: Sonicate for 5 minutes to ensure complete dissolution of the lipophilic cyclobutyl tail.

  • Gradient Program:

    • 0.0 min: 45% B

    • 8.0 min: 85% B

    • 8.1 min: 45% B

    • 11.0 min: 45% B (Re-equilibration)

Diagram 2: Troubleshooting & Optimization Loop

Troubleshooting Check Analyze Chromatogram Issue1 Issue: Peak Tailing (>1.2) Check->Issue1 Issue2 Issue: Co-elution Check->Issue2 Valid Pass: System Suitability Check->Valid Fix1 Action: Increase Buffer Ionic Strength or Lower pH Issue1->Fix1 Fix2 Action: Switch Organic Modifier (MeCN <-> MeOH) Issue2->Fix2 Fix1->Check Fix2->Check

Caption: Troubleshooting logic for optimizing chloropyridine separation.

References

  • Sigma-Aldrich. (2025). Phenyl hexyl column vs c18: Improving reversed phase selectivity for polar aromatics. Retrieved from

  • Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from

  • Sielc Technologies. (2018). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. Retrieved from

  • YMER Digital. (2022). New Method for the Simultaneous Estimation of Siponimod and Ponesimod by Using Ultra Performance Liquid Chromatographic System. YMER, 21(02). Retrieved from

  • BenchChem. (2025). Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis. Retrieved from

Sources

A Comparative Guide to Reference Standards for 2-Chloro-5-(1-methylcyclobutyl)pyridine: Establishing an In-House Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the use of well-characterized reference standards is the bedrock of reliable and reproducible analytical data. For a compound like 2-Chloro-5-(1-methylcyclobutyl)pyridine, which serves as a critical intermediate in the synthesis of novel chemical entities, the availability of a high-quality reference standard is not merely a matter of convenience but a prerequisite for regulatory compliance and scientific integrity.

This guide addresses a common challenge faced by researchers: the absence of a commercially available, pharmacopeial-grade reference standard for niche or novel compounds. In such cases, the responsibility falls upon the research organization to prepare and qualify an in-house reference standard. This document provides a comprehensive framework for this process, comparing the rigorous approach of qualifying an in-house standard against the significant risks of using an uncharacterized reagent.

The Imperative for a Qualified Reference Standard

A reference standard is a highly purified and extensively characterized substance used as a benchmark for the identification and quantification of an active pharmaceutical ingredient (API), its intermediates, or impurities.[1][2] Regulatory bodies like the FDA and EMA, guided by the principles of the International Council for Harmonisation (ICH), mandate that analytical procedures be validated using qualified reference materials to ensure the quality, safety, and efficacy of pharmaceutical products.[3][4][5]

The use of a qualified reference standard ensures:

  • Accuracy and Precision: It serves as the basis for the quantitative determination of the main component and its impurities.

  • Consistency: It ensures batch-to-batch consistency and allows for the reliable transfer of analytical methods between laboratories.[6]

  • Regulatory Compliance: It is a fundamental requirement for Good Manufacturing Practices (GMP) and is essential for submissions to regulatory authorities.[7][8]

Qualifying an In-House Reference Standard: A Methodical Approach

When a commercial reference standard is unavailable, a batch of the material with the highest possible purity must be selected and subjected to a rigorous characterization and qualification process.[6][9] This process transforms a chemical reagent into a reliable in-house reference standard.

Workflow for In-House Reference Standard Qualification

The qualification of an in-house reference standard is a multi-step process that involves comprehensive analytical testing and meticulous documentation.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Preparation & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Management Sourcing Source High-Purity Candidate Material Purification Purify Candidate Material (e.g., Recrystallization, Chromatography) Sourcing->Purification Initial_Screen Initial Purity Screen (e.g., HPLC, TLC) Purification->Initial_Screen Identity Structural Identity Confirmation (NMR, MS, IR) Initial_Screen->Identity Proceed if >98% pure Purity Orthogonal Purity Determination (HPLC, GC) Identity->Purity Volatiles Content of Volatiles (TGA, Karl Fischer) Purity->Volatiles Inorganics Inorganic Impurities (ROI/Sulphated Ash) Volatiles->Inorganics Assign_Purity Assign Final Purity Value (Mass Balance Approach) Inorganics->Assign_Purity Compile all data CoA Generate Certificate of Analysis (CoA) Assign_Purity->CoA Storage Establish Storage Conditions & Retest Date CoA->Storage

Caption: Workflow for the qualification of an in-house reference standard.

Step 1: Sourcing and Purification

The journey begins with the selection of a high-purity batch of 2-Chloro-5-(1-methylcyclobutyl)pyridine, ideally with a purity of >98% as determined by a preliminary analysis. If necessary, further purification steps such as recrystallization or preparative chromatography should be employed to remove significant impurities.

Step 2: Identity Confirmation

The unequivocal confirmation of the chemical structure is paramount. A combination of spectroscopic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[10][11] The predicted chemical shifts for 2-Chloro-5-(1-methylcyclobutyl)pyridine provide a basis for comparison.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound and provides fragmentation patterns that are characteristic of its structure.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule and serves as a highly conclusive identity test when compared against a known spectrum.[12]

Table 1: Predicted Spectroscopic Data for 2-Chloro-5-(1-methylcyclobutyl)pyridine

Technique Parameter Predicted Value/Observation
¹H NMR Chemical Shifts (ppm)Aromatic protons, cyclobutyl protons, methyl protons in distinct regions.
¹³C NMR Chemical Shifts (ppm)Peaks corresponding to aromatic carbons, cyclobutyl carbons, and the methyl carbon.
Mass Spec. Molecular Ion [M]+Expected m/z corresponding to C₁₀H₁₂ClN.
IR Key Vibrations (cm⁻¹)C-Cl stretch, C=C and C=N stretches (pyridine ring), C-H stretches.
Note: Actual values should be determined experimentally. Online prediction tools can provide estimates.[13][14][15][16][17]
Step 3: Purity Determination Using Orthogonal Methods

Purity should not be determined by a single method. The use of orthogonal methods (methods based on different scientific principles) provides a more accurate and reliable assessment of the compound's purity.[18]

Orthogonal_Purity_Methods cluster_Chromatography Chromatographic Purity cluster_Content Water & Solvent Content cluster_Inorganic Inorganic Content Compound 2-Chloro-5-(1-methylcyclobutyl)pyridine (Candidate Standard) HPLC HPLC-UV (Organic Impurities) Compound->HPLC GC_FID GC-FID (Volatile Organic Impurities) Compound->GC_FID KF Karl Fischer Titration (Water Content) Compound->KF TGA Thermogravimetric Analysis (Total Volatiles) Compound->TGA ROI Residue on Ignition (Inorganic Impurities) Compound->ROI

Caption: Orthogonal methods for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a universal detector like UV is the workhorse for determining the level of organic impurities.[19][20] A validated, stability-indicating method should be developed.

  • Gas Chromatography (GC): GC is an excellent orthogonal technique, particularly for identifying volatile impurities and residual solvents.[21][22]

  • Water Content: Karl Fischer titration is the gold standard for the specific determination of water content.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the total percentage of volatile components, including water and residual solvents.

  • Residue on Ignition (Sulphated Ash): This test quantifies the amount of inorganic impurities present in the material.

Table 2: Example Protocols for Purity Determination

Technique Parameter Suggested Starting Conditions
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm)
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temp.250 °C
Oven ProgramTemperature gradient (e.g., 50 °C to 280 °C)
DetectorFlame Ionization Detector (FID)
Note: These are starting points and require method development and validation.[23][24][25][26]
Step 4: Purity Assignment and Documentation

The final purity of the in-house reference standard is typically assigned using a mass balance approach, which accounts for all significant impurities.

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

All experimental data, methods, and calculations must be meticulously documented in a comprehensive Certificate of Analysis (CoA) .[27] The CoA should also include the assigned purity, a re-test date, and recommended storage conditions.[28]

Comparison: Qualified In-House Standard vs. Uncharacterized Reagent

The use of an uncharacterized or "off-the-shelf" reagent as a de facto standard is a significant scientific and regulatory risk. The following table compares the two approaches:

Table 3: Comparison of In-House Standard vs. Uncharacterized Reagent

Parameter Qualified In-House Reference Standard Uncharacterized Reagent
Identity Unequivocally confirmed by multiple spectroscopic techniques.Assumed based on the supplier's label; no independent verification.
Purity Accurately determined using orthogonal methods; value is known.Unknown; may contain significant impurities that can interfere with assays.
Traceability Traceable to documented analytical procedures and data.No traceability; supplier may change without notice.
Accuracy of Results High; quantitative results are reliable and defensible.Low; can lead to inaccurate potency and impurity measurements.
Regulatory Compliance Meets expectations of ICH, USP, and other regulatory bodies.[29][30][31][32][33][34][35]Non-compliant; will be rejected by regulatory authorities.
Risk of Failure Low; reduces the risk of failed experiments and batch rejections.High; can lead to out-of-specification results, project delays, and data integrity issues.
Long-Term Consistency Ensured through proper storage and periodic re-qualification.No guarantee of consistency between different lots from the same or different suppliers.

Conclusion

While the path to qualifying an in-house reference standard for 2-Chloro-5-(1-methylcyclobutyl)pyridine is rigorous, it is an essential investment in the quality and integrity of research and development. This process transforms a simple chemical into a cornerstone of analytical accuracy, ensuring that all subsequent data is reliable, reproducible, and compliant with global regulatory standards. The risks associated with using an uncharacterized reagent—inaccurate data, regulatory scrutiny, and potential project failure—are simply too great to justify the perceived convenience. By adhering to the principles outlined in this guide, researchers can establish a robust and defensible in-house reference standard, thereby ensuring the scientific validity of their work.

References

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA). (2000, November 1). Retrieved from [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved from [Link]

  • A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. (2012, April 1). Chromatography Online. Retrieved from [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2026, February 13). IntuitionLabs.ai. Retrieved from [Link]

  • Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. (n.d.). ComplianceOnline. Retrieved from [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (n.d.). Concept Heidelberg. Retrieved from [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • European Pharmacopoeia Reference Standards. (n.d.). EDQM. Retrieved from [Link]

  • How to detect the percentage of pharmaceutical intermediates?. (2024, October 1). Novasol Biotech. Retrieved from [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace. Retrieved from [Link]

  • Are You Handling USP Reference Standards Appropriately?. (2024, December 2). Lachman Consultants. Retrieved from [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM. (n.d.). Shimadzu. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After ... (2025, December 22). UNT Digital Library. Retrieved from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025, April 14). Qvents. Retrieved from [Link]

  • Ph. Eur. reference standards. (2024, February 2). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution; Furubosan yoeki no enso shori ni yotte seisei suru yuki enso kagobutsu no GC/MS bunseki (Journal Article) | ETDEWEB. (n.d.). OSTI.GOV. Retrieved from [Link]

  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. (2025, January 29). ResearchGate. Retrieved from [Link]

  • Ph. Eur. Reference Standards: Purpose and use. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass Laboratories Inc. Retrieved from [Link]

  • European Pharmacopoeia Reference Standards. (n.d.). PDF4PRO. Retrieved from [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Tianming Pharmaceuticals. Retrieved from [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 5.12. Reference Standards Ep9.0 - 01 - 341. (n.d.). Scribd. Retrieved from [Link]

  • SOP for Working/Reference Standard Qualification. (2020, February 22). Pharma Beginners. Retrieved from [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. Retrieved from [Link]

  • Understanding the Importance of Working Standard Qualification in Biopharmaceutical Manufacturing. (n.d.). BioPharma Consulting Group. Retrieved from [Link]

  • Reference Standard Preparation and Characterisation. (n.d.). Almac. Retrieved from [Link]

  • Qualification of Pharmaceutical Working Standards. (2020, August 28). Veeprho. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]

  • Working Standards in Pharma: Ensuring Quality and Compliance. (2025, June 2). LinkedIn. Retrieved from [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Spectroscopy Online. Retrieved from [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Method for preparing 2-chloro-5-substituted pyridine. (n.d.). Google Patents.
  • Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Retrieved from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. Retrieved from [Link]

  • Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. (n.d.). Dissertation. Retrieved from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021, August 9). Publications. Retrieved from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). PMC. Retrieved from [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025, August 4). ResearchGate. Retrieved from [Link]

  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • NMR Predictor - Documentation. (n.d.). Chemaxon Docs. Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved from [Link]

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13C NMR Chemical Shift Guide: The 1-Methylcyclobutyl Motif

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for the 1-methylcyclobutyl group, designed for researchers in medicinal chemistry and structural elucidation.

Executive Summary & Strategic Importance

The 1-methylcyclobutyl group is a high-value structural motif in modern drug design, often serving as a conformationally restricted bioisostere for gem-dimethyl or tert-butyl groups. Its incorporation can block metabolic hot spots (e.g., reducing CYP450 oxidation) while altering the lipophilicity profile (


) and vector orientation of substituents.

Accurate identification of this motif by 13C NMR is critical because its signals often overlap with solvent peaks or common aliphatic chains. This guide provides the definitive chemical shift data, mechanistic interpretation of substituent effects, and a self-validating assignment protocol.

Chemical Shift Data: Comparative Analysis

The following table synthesizes experimental data for the parent cyclobutane, the 1-methyl derivative, and relevant functionalized analogs. All values are reported in ppm relative to TMS in CDCl₃ .

Table 1: Core 13C NMR Shifts (ppm)
Carbon PositionAtom TypeCyclobutane (Parent)1-Methylcyclobutane 1-Methylcyclobutanol Diagnostic Trend
C1

or

22.430.0 – 32.0 68.0 – 72.0

-Effect:
Large downfield shift (+8 to +50 ppm depending on substituent).
C2 / C4

22.428.0 – 30.0 35.0 – 38.0

-Effect:
Moderate downfield shift due to proximity.
C3

22.416.0 – 18.0 12.0 – 15.0

-Effect:
Upfield shift (shielding) due to steric compression/puckering.
Me (C1')

N/A20.0 – 23.0 25.0 – 29.0Methyl Signal: Distinctive high-field signal, often sharp.

Note on C3 Shielding: The C3 carbon in substituted cyclobutanes often appears upfield of the parent cyclobutane (22.4 ppm). This "gamma-gauche" type steric compression is a hallmark of the 1-substituted cyclobutyl ring and serves as a key confirmation of the ring size.

Table 2: Solvent & Substituent Effects[1]
SolventEffect on C1 (

)
Effect on C=O (if present)Notes
CDCl₃ Reference (0.0)ReferenceStandard non-polar baseline.
DMSO-

+0.5 to +1.5+1.0 to +2.0Polar solvents may deshield C1 slightly; H-bonding (if OH present) broadens signals.
Benzene-

-0.5 to -1.0VariableAnisotropic shielding from solvent ring current may resolve overlapping C2/C4 signals.

Mechanistic Interpretation of Shifts[2]

Understanding the causality behind these shifts prevents assignment errors.

Ring Strain and Hybridization

Cyclobutane carbons possess significant


-character in the C-C bonds to relieve angle strain (bond angles 

vs

). This increased

-character in the exocyclic bonds (C-H or C-C) typically shields the ring carbons relative to acyclic analogs.
  • Comparison: The central carbon of a tert-butyl group appears at ~30-32 ppm, similar to C1 in methylcyclobutane, but the methyls in tert-butyl are often equivalent and intense (approx. 28-30 ppm). In 1-methylcyclobutane, the ring symmetry breaks, distinguishing the methyl (C1') from the ring methylenes (C2/4).

The "Puckering" Effect

Cyclobutane is not planar; it exists in a puckered conformation to minimize torsional strain (eclipsing interactions).

  • Dynamic Averaging: At room temperature, the ring flips rapidly, averaging the signals for C2 and C4.

  • Low Temperature: At very low temperatures (<-80°C), ring flipping slows, and C2/C4 may split into distinct signals (axial/equatorial environments), though this is rarely observed in routine drug discovery contexts.

Experimental Protocol: Self-Validating Assignment

To ensure authoritative assignment of the 1-methylcyclobutyl group, follow this step-by-step workflow.

Step 1: Optimization of Acquisition Parameters
  • Relaxation Delay (D1): If C1 is quaternary (e.g., in 1-methylcyclobutanol or drug derivatives), it will have a long

    
     relaxation time. Increase D1 to 2–5 seconds  to ensure the C1 signal is visible and integratable.
    
  • Spectral Width: Ensure the range covers -10 to 220 ppm. Cyclopropyl and cyclobutyl carbons can appear in "upfield" regions (10–30 ppm) often ignored.

Step 2: The DEPT/APT Filter

Run a DEPT-135 or APT (Attached Proton Test) experiment.

  • Methyl (C1'): Positive phase (Up).

  • C2, C3, C4 (

    
    ):  Negative phase (Down).
    
  • C1 (Quaternary): Invisible in DEPT; Positive in APT.

  • Validation: If C1 appears in DEPT-135, your structure is likely the methine analog (1-methylcyclobutane) rather than a 1,1-disubstituted derivative.

Step 3: 2D Correlation (HMBC)

The definitive proof of the 1-methylcyclobutyl connectivity is the HMBC (Heteronuclear Multiple Bond Correlation) .

  • Look for the methyl protons (singlet, ~1.1–1.5 ppm).

  • Correlation 1: Strong

    
     to C1 (Quaternary).
    
  • Correlation 2: Strong

    
     to C2 and C4 (Symmetric methylenes).
    
  • Correlation 3: Weak or absent correlation to C3 (too far).

Structural Assignment Workflow (Graphviz)

The following diagram illustrates the logic flow for confirming the 1-methylcyclobutyl moiety using NMR data.

NMR_Assignment_Workflow Start Start: Unknown Aliphatic Signals (10-40 ppm range) Count_Signals Count 13C Signals Start->Count_Signals Four_Signals 4 Discrete Signals? (Me, C1, C2/4, C3) Count_Signals->Four_Signals Yes Five_Signals 5+ Signals? (Likely Cyclopentane/Hexane) Count_Signals->Five_Signals No Check_DEPT Run DEPT-135 Analyze_Phases Analyze Phase/Multiplicity Check_DEPT->Analyze_Phases Four_Signals->Check_DEPT C3_Check Check C3 Shift (< 20 ppm?) Analyze_Phases->C3_Check 1x CH3 (Up), 2x CH2 (Down), 1x Cq (Invisible) Reject REJECT: Acyclic or Larger Ring C3_Check->Reject No (>25 ppm) HMBC_Validation HMBC Validation: Methyl Protons -> C1, C2/4 C3_Check->HMBC_Validation Yes (Gamma Effect) Confirmed CONFIRMED: 1-Methylcyclobutyl Group HMBC_Validation->Confirmed

Figure 1: Decision tree for spectroscopic validation of the 1-methylcyclobutyl group.

References

  • Kirchen, R. P., & Sorensen, T. S. (1977).[1] 1-Methylcyclobutanol and the 1-Methylcyclobutyl Cation. Journal of the American Chemical Society. Link

  • Stoecker, M., & Klessinger, M. (1979).[2] 13C NMR Chemical Shifts of Cyclobutane Derivatives. Organic Magnetic Resonance, 12(2), 107. (Cited via SpectraBase).[2] Link

  • Doc Brown's Chemistry. (2025). Interpretation of the C-13 NMR spectrum of Cyclobutane. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for general substituent effects).

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A Researcher's Guide to the Structural Validation of 2-Chloro-5-(1-methylcyclobutyl)pyridine Against Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor and a prerequisite for further investigation. In the synthesis of complex molecules like 2-Chloro-5-(1-methylcyclobutyl)pyridine, the potential for isomeric impurities necessitates a robust analytical workflow. This guide provides an in-depth comparison of analytical techniques and experimental data to confidently distinguish the target molecule from its potential isomers.

The Importance of Isomeric Purity

Isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit significantly different pharmacological, toxicological, and physicochemical properties. In drug development, an uncharacterized isomeric impurity can lead to misleading biological data, unforeseen toxicity, and challenges in regulatory approval. Therefore, the ability to separate and unequivocally identify the desired isomer is of paramount importance.

The synthesis of 2-Chloro-5-(1-methylcyclobutyl)pyridine can potentially yield several constitutional isomers, where the substituents are located at different positions on the pyridine ring. The most probable isomers include:

  • 2-Chloro-3-(1-methylcyclobutyl)pyridine

  • 2-Chloro-4-(1-methylcyclobutyl)pyridine

  • 2-Chloro-6-(1-methylcyclobutyl)pyridine

This guide will focus on the analytical strategies to differentiate the target molecule, 2-Chloro-5-(1-methylcyclobutyl)pyridine, from these potential isomeric impurities.

Analytical Strategy: A Multi-technique Approach

A combination of chromatographic and spectroscopic methods provides a self-validating system for structural elucidation. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for separating isomers, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information for unambiguous identification.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a primary technique for separating volatile compounds like substituted pyridines.[1] The choice of a suitable capillary column is crucial for achieving baseline separation of the isomers.

Experimental Protocol: GC-MS Analysis
  • Instrument : Gas chromatograph coupled to a mass spectrometer (GC-MS).[2]

  • Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).[2]

  • Carrier Gas : Helium or Nitrogen.[3]

  • Injector : Split/splitless injector at 250 °C.[3]

  • Oven Temperature Program :

    • Initial temperature: 70 °C, hold for 4 minutes.[3]

    • Ramp: 10 °C/min to 240 °C.[3]

    • Final hold: 5 minutes.

  • Detector : Mass spectrometer (or Flame Ionization Detector - FID).[1][3]

  • Sample Preparation : Dissolve the sample mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Expected Results and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for determining the precise connectivity of atoms in a molecule.[5] The chemical shifts, coupling constants, and number of signals in an NMR spectrum provide a detailed fingerprint of the molecule's structure.[6]

¹H NMR Spectroscopy

The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons.[5]

Table 1: Predicted ¹H NMR Signatures for Isomers of 2-Chloro-(1-methylcyclobutyl)pyridine

IsomerH-3H-4H-6
2-Chloro-5-(1-methylcyclobutyl)pyridine Doublet (d)Doublet of doublets (dd)Doublet (d)
2-Chloro-3-(1-methylcyclobutyl)pyridine -Triplet or Doublet of doublets (t/dd)Doublet of doublets (dd)
2-Chloro-4-(1-methylcyclobutyl)pyridine Singlet (s)-Doublet (d)
2-Chloro-6-(1-methylcyclobutyl)pyridine Doublet (d)Triplet (t)-

Note: The exact chemical shifts and coupling constants will vary slightly depending on the solvent and spectrometer frequency.

For the target molecule, 2-Chloro-5-(1-methylcyclobutyl)pyridine , the proton at the 6-position (H-6) is expected to be the most downfield (highest ppm value) due to the deshielding effects of the adjacent nitrogen and chlorine atoms. The protons of the methylcyclobutyl group will appear in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are highly sensitive to the positions of the substituents.[7]

Table 2: Predicted Number of Aromatic Signals in ¹³C NMR Spectra

IsomerNumber of Aromatic Carbon Signals
2-Chloro-5-(1-methylcyclobutyl)pyridine 5
2-Chloro-3-(1-methylcyclobutyl)pyridine 5
2-Chloro-4-(1-methylcyclobutyl)pyridine 4 (due to symmetry)
2-Chloro-6-(1-methylcyclobutyl)pyridine 5

The number of distinct signals in the aromatic region of the ¹³C NMR spectrum can be a quick indicator to rule out certain isomers. For example, the C4-substituted isomer would exhibit fewer signals due to molecular symmetry.

Experimental Protocol: NMR Analysis
  • Instrument : 400 MHz (or higher) NMR spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Experiments :

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY) - to establish proton-proton couplings.

    • Heteronuclear Single Quantum Coherence (HSQC) - to identify which protons are attached to which carbons.[8]

    • Heteronuclear Multiple Bond Correlation (HMBC) - to establish long-range proton-carbon couplings, which is crucial for confirming the substitution pattern.[8]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[9]

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to distinguish between isomers.[10][11]

Expected Fragmentation Patterns:

  • Molecular Ion Peak (M⁺) : All isomers will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion cluster (M⁺ and M⁺+2).

  • Key Fragment Ions : The fragmentation patterns will differ based on the stability of the resulting carbocations and radical cations.[12]

    • 2-Chloro-5-(1-methylcyclobutyl)pyridine : A prominent fragment may arise from the loss of a methyl group from the cyclobutyl ring, followed by other characteristic cleavages.

    • Isomers : The position of the substituents will influence the fragmentation pathways, leading to different relative abundances of fragment ions. For example, cleavage of the bond between the pyridine ring and the cyclobutyl group will be a common fragmentation pathway for all isomers, but the subsequent fragmentation of the substituted pyridine ring will vary.[13]

Experimental Protocol: MS Analysis
  • Instrument : Mass spectrometer with an electron ionization (EI) source. This is often coupled with a GC (GC-MS).

  • Ionization Energy : 70 eV.[13]

  • Analysis Mode : Full scan to obtain the complete mass spectrum.

Logical Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of 2-Chloro-5-(1-methylcyclobutyl)pyridine.

G cluster_0 Sample Analysis Workflow cluster_1 Data Interpretation cluster_2 Structure Confirmation start Synthesized Product (Potential Isomer Mixture) gc_ms GC-MS Analysis start->gc_ms Separation of Isomers nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Detailed Structural Elucidation ms Mass Spectrometry (EI) gc_ms->ms Identification of Components gc_data Retention Time Comparison gc_ms->gc_data nmr_data Chemical Shift & Coupling Constant Analysis nmr->nmr_data ms_data Fragmentation Pattern Analysis ms->ms_data conclusion Unambiguous Identification of 2-Chloro-5-(1-methylcyclobutyl)pyridine gc_data->conclusion ms_data->conclusion nmr_data->conclusion

Caption: A logical workflow for the structural validation of 2-Chloro-5-(1-methylcyclobutyl)pyridine.

Conclusion

The structural validation of 2-Chloro-5-(1-methylcyclobutyl)pyridine against its potential isomers requires a multi-faceted analytical approach. Gas chromatography provides the necessary separation of the isomeric species, while NMR spectroscopy and mass spectrometry offer the detailed structural information required for unambiguous identification. By employing the experimental protocols and data interpretation strategies outlined in this guide, researchers can confidently confirm the structure of their target molecule, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • A Researcher's Guide to Differentiating Pyridine Substitution Patterns: A Spectroscopic Approach - Benchchem. (n.d.).
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  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine.
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions - PMC. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
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  • Benchchem. (n.d.). A Comparative Guide to Isomeric Purity Analysis of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
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  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
  • ChemHelp ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube.
  • The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting.
  • Wikipedia. (n.d.). Mass spectral interpretation.
  • Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • ChemHelp ASAP. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • ResearchGate. (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • PubChem. (n.d.). 2-Chloro-5-methyl-pyridine.
  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
  • Claridge, T. D. W. (2009). High-Resolution NMR Techniques in Organic Chemistry (2nd ed.). Elsevier.
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  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

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A Comparative Guide to the Crystallographic Analysis of Pyridine Derivatives: Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridine Scaffolds and the Quest for Novel Derivatives

To researchers, scientists, and drug development professionals, the pyridine ring is a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its versatility as a scaffold for creating therapeutic agents that target a wide array of diseases.[1] The strategic incorporation of the pyridine motif can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, including metabolic stability, permeability, potency, and target binding.[1]

A particularly promising but underexplored class of compounds is the 1-methylcyclobutyl pyridine derivatives. The introduction of a bulky, sp³-hybridized cyclobutyl group to the pyridine core is a compelling strategy for enhancing target specificity and improving physicochemical properties. However, a thorough investigation of these derivatives is hampered by a lack of publicly available crystal structure data.

In the absence of specific crystallographic information for 1-methylcyclobutyl pyridine derivatives, this guide will utilize a well-characterized and structurally related compound, 4-methylpyridine (also known as 4-picoline) , as a representative model. By examining its crystal structure and comparing it with that of its isomer, 2-methylpyridine (2-picoline) , we can elucidate fundamental principles of pyridine crystallography and derive valuable insights applicable to the design and analysis of more complex derivatives.

Comparative Crystallographic Analysis of Methylpyridine Isomers

The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable information for drug design. It reveals key structural parameters such as bond lengths, bond angles, and intermolecular interactions, which collectively influence a molecule's physical properties and its ability to interact with biological targets.

Below is a comparison of the crystallographic data for 4-methylpyridine and 2-methylpyridine.

Parameter4-Methylpyridine2-Methylpyridine
Chemical Formula C₆H₇NC₆H₇N
Molecular Weight 93.13 g/mol 93.13 g/mol
Crystal System Tetragonal-
Space Group I4₁/a-
Unit Cell Dimensions a = b = 7.63 Å, c = 18.55 Å-
Volume 1081.3 ų-
Z (Molecules per unit cell) 8-
Calculated Density 1.14 g/cm³-

Note: Detailed crystal structure data for 2-methylpyridine is not as readily available in the initial search results, highlighting the variability in data accessibility even for simple isomers.

Experimental Protocols

The successful crystallographic analysis of any compound hinges on the ability to synthesize the material in high purity and to grow single crystals of sufficient quality.

Synthesis of 4-Methylpyridine

4-Methylpyridine can be synthesized through several industrial methods. A common approach involves the gas-phase reaction of acetaldehyde with ammonia over a heterogeneous catalyst.[2]

Reaction: 2 CH₃CHO + NH₃ → CH₃C₅H₄N + 2 H₂O

Step-by-Step Protocol:

  • Catalyst Preparation: A mixed-oxide catalyst, often containing alumina and other metal oxides, is prepared and activated at high temperatures.

  • Reactant Feed: A gaseous mixture of acetaldehyde and ammonia is passed over the heated catalyst bed in a flow reactor.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 350-500 °C) and pressures.

  • Product Separation and Purification: The product stream, which contains a mixture of 2- and 4-methylpyridine, water, and unreacted starting materials, is cooled and condensed. The methylpyridine isomers are then separated and purified by fractional distillation.

Single Crystal Growth of 4-Methylpyridine

Obtaining diffraction-quality single crystals is often a process of methodical experimentation with various crystallization techniques.

Step-by-Step Protocol for Slow Evaporation:

  • Solvent Selection: Choose a suitable solvent in which 4-methylpyridine is moderately soluble. Common choices for organic molecules include ethanol, methanol, acetone, or a mixture of solvents.

  • Solution Preparation: Prepare a saturated or near-saturated solution of purified 4-methylpyridine in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallizing dish or vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the container with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent. Place the container in a vibration-free environment.

  • Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of 4-methylpyridine will increase, leading to the formation of single crystals.

  • Crystal Harvesting: Once crystals of a suitable size (typically > 0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or forceps and dry them on filter paper.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis of 4-Methylpyridine cluster_crystallization Single Crystal Growth cluster_analysis Crystallographic Analysis s1 Reactant Preparation (Acetaldehyde, Ammonia) s2 Gas-Phase Reaction (Catalytic Reactor) s1->s2 s3 Condensation & Separation s2->s3 s4 Purification (Fractional Distillation) s3->s4 c1 Solvent Selection s4->c1 Purified 4-Methylpyridine c2 Saturated Solution Preparation c1->c2 c3 Slow Evaporation c2->c3 c4 Crystal Harvesting c3->c4 a1 Single-Crystal X-ray Diffraction c4->a1 Single Crystal a2 Data Processing & Structure Solution a1->a2 a3 Structure Refinement a2->a3 d1 Crystallographic Data (CIF file) a3->d1 d2 3D Molecular Structure a3->d2

Caption: A schematic overview of the experimental workflow from synthesis to crystallographic analysis of 4-methylpyridine.

Structure-Activity Relationship (SAR) Insights and Future Directions

While the crystal structure of 4-methylpyridine itself does not directly reveal biological activity, it provides a crucial baseline for understanding the structural and electronic properties of the pyridine ring. The planarity of the ring, the bond lengths, and the electron density distribution are all fundamental parameters that influence how a pyridine-containing molecule will interact with a protein target.

By analyzing the crystal packing of 4-methylpyridine, we can also gain insights into the types of intermolecular interactions it favors, such as π-π stacking and C-H···N hydrogen bonds. This knowledge is critical for predicting the solid-state properties of more complex derivatives and for designing molecules that can form specific interactions within a protein's binding pocket.

The future of this research direction lies in the successful synthesis and crystallization of 1-methylcyclobutyl pyridine derivatives. The crystal structure of such a compound would allow for a direct comparison with the data presented here, revealing the conformational preferences of the cyclobutyl group and its influence on the overall molecular geometry and crystal packing. This, in turn, would provide a solid structural foundation for the rational design of novel therapeutics.

References

  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved February 12, 2024, from [Link].

  • ideXlab. (n.d.). 2-Methylpyridine - Explore the Science & Experts. Retrieved February 12, 2024, from [Link].

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved February 12, 2024, from [Link].

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved February 12, 2024, from [Link].

  • Amanote Research. (n.d.). (PDF) Crystal Structure of a 4-Methylpyridine - Acta. Retrieved February 12, 2024, from [Link].

  • PubChem. (n.d.). 2-Methylpyridine. Retrieved February 12, 2024, from [Link].

  • PubMed Central. (n.d.). The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. Retrieved February 12, 2024, from [Link].

  • PubChem. (n.d.). 2-Methylpyridin-3-ol. Retrieved February 12, 2024, from [Link].

  • ResearchGate. (n.d.). Schematic view of the 4-methylpyridine molecule, showing anisotropic.... Retrieved February 12, 2024, from [Link].

  • ResearchGate. (n.d.). 1.: Molecular structures of 2-methylpyridine, 3-methylpyridine and.... Retrieved February 12, 2024, from [Link].

  • PubChem. (n.d.). 4-Methylpyridine. Retrieved February 12, 2024, from [Link].

  • FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved February 12, 2024, from [Link].

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved February 12, 2024, from [Link].

  • Global Substance Registration System. (n.d.). 4-METHYLPYRIDINE. Retrieved February 12, 2024, from [Link].

  • ResearchGate. (n.d.). (PDF) 4-(Methylamino)pyridine. Retrieved February 12, 2024, from [Link].

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A Comparative Guide to Quality Control Testing Protocols for 2-Chloro-5-(1-methylcyclobutyl)pyridine Raw Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Quality Control

In the landscape of pharmaceutical development, the quality of a final drug product is fundamentally linked to the quality of its starting materials. 2-Chloro-5-(1-methylcyclobutyl)pyridine, a substituted pyridine derivative, serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular structure presents specific challenges and potential impurity profiles that necessitate a robust and multi-faceted quality control (QC) strategy. The presence of unidentified impurities, residual solvents, or elemental contaminants can have profound implications, affecting not only the yield and purity of subsequent synthetic steps but also the safety and efficacy of the final therapeutic agent.[1]

This guide provides an in-depth comparison of essential QC testing protocols for this specific raw material. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of procedures to explain the scientific rationale behind each test, its validation, and the interpretation of results. The protocols described herein are grounded in the principles established by major pharmacopeias and regulatory bodies, such as the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the International Council for Harmonisation (ICH).[2][3]

Overall QC Testing Workflow

A systematic workflow is critical to ensure that every batch of raw material is consistently evaluated before its release for manufacturing. The process begins with sample receipt and culminates in a final disposition decision, with each step governed by stringent analytical oversight.

QC_Workflow cluster_0 1. Material Reception & Initial Checks cluster_1 2. Analytical Testing cluster_2 3. Data Review & Disposition A Sample Receipt & Documentation Review B Visual Inspection (Appearance, Color, Foreign Matter) A->B C Identification (FTIR) B->C D Assay & Purity (HPLC) E Related Substances (HPLC) F Residual Solvents (HS-GC) G Water Content (Karl Fischer) H Elemental Impurities (ICP-MS) I Data Compilation & Review vs. Specification H->I J OOS/Deviation Investigation (If Required) I->J Non-conforming? K Final Disposition Decision I->K Conforming? J->K L Release K->L M Reject K->M

Caption: High-level workflow for QC testing of raw materials.

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

Principle & Causality: FTIR provides a unique molecular "fingerprint" of a substance. It is the primary method for confirming the identity of 2-Chloro-5-(1-methylcyclobutyl)pyridine, ensuring that the correct material has been received. The technique works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the bonds present in the molecule. The resulting spectrum is compared against a qualified reference standard. This test is crucial for preventing catastrophic mix-ups in the manufacturing process.

Data Comparison: Identification

Parameter Specification Out-of-Specification (OOS) Example & Implication

| Spectral Match | The infrared absorption spectrum of the sample corresponds to that of the qualified reference standard. | The sample spectrum shows significant differences in the fingerprint region (1500-600 cm⁻¹) compared to the standard. Implication: The material is likely incorrect or grossly contaminated, posing a severe risk. Immediate rejection and investigation are required. |

Experimental Protocol: FTIR Identification
  • Instrument: A calibrated Fourier-Transform Infrared Spectrometer.

  • Reference: A qualified, well-characterized batch of 2-Chloro-5-(1-methylcyclobutyl)pyridine.

  • Sample Preparation: Place a small amount of the sample directly onto the attenuated total reflectance (ATR) crystal.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Comparison: Overlay the acquired sample spectrum with the spectrum of the reference standard.

  • Acceptance Criteria: The positions and relative intensities of the major absorption bands in the sample spectrum must be concordant with those in the reference spectrum.

Assay and Organic Impurities by High-Performance Liquid Chromatography (HPLC)

Principle & Causality: A single HPLC method is typically developed and validated to perform two critical functions: determining the Assay (the content or purity of the main compound) and quantifying Related Substances (organic impurities). This is the most important test for assessing the quality and purity of the raw material. A reverse-phase HPLC method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A UV detector is used for quantification, leveraging the chromophoric nature of the pyridine ring.

Potential impurities in 2-Chloro-5-(1-methylcyclobutyl)pyridine can arise from the synthesis process, including isomeric byproducts (e.g., 2-chloro-3-methylpyridine from a 3-methylpyridine starting material), unreacted starting materials, or degradation products.[4] Controlling these impurities is mandated by ICH Q3A guidelines, which set thresholds for reporting, identification, and qualification.

Data Comparison: Assay & Impurities

Parameter Specification Out-of-Specification (OOS) Example & Implication
Assay 98.0% to 102.0% (on as-is basis) Result: 96.5% . Implication: The batch contains less of the desired compound, which could be due to high levels of impurities or water. This will impact reaction stoichiometry and may introduce unknown side reactions downstream.
Individual Unspecified Impurity Not More Than (NMT) 0.10% Result: Largest impurity at 0.25% . Implication: An unknown impurity exceeds the ICH identification threshold. The impurity must be structurally characterized to assess its potential toxicity and impact on the process.

| Total Impurities | Not More Than (NMT) 1.0% | Result: 1.8% . Implication: The overall purity of the material is low. This could lead to lower yields in subsequent steps and complicate the purification of the final API. |

Experimental Protocol: HPLC Assay & Related Substances
  • Instrument: HPLC system with a UV detector and data acquisition software.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of ~1.0 mg/mL in diluent (50:50 Water:Acetonitrile).

  • Sample Preparation: Prepare a sample solution of ~1.0 mg/mL in diluent.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Calculation:

    • Assay: Compare the peak area of the main compound in the sample to the peak area in the standard.

    • Impurities: Calculate the percentage of each impurity using area normalization, assuming a relative response factor of 1.0 unless otherwise determined.

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Principle & Causality: Organic solvents are frequently used in the synthesis and purification of chemical raw materials and must be controlled.[5] Because they offer no therapeutic benefit and can be toxic, their levels are strictly regulated by ICH Q3C guidelines.[6][7] Headspace Gas Chromatography (HS-GC) is the standard method for this analysis. The sample is heated in a sealed vial, causing volatile solvents to partition into the headspace gas, which is then injected into the GC system for separation and quantification. This technique is highly sensitive and avoids contaminating the GC system with the non-volatile raw material.

The choice of which solvents to test for is based on a risk assessment of the manufacturing process. Solvents are categorized into three classes based on their toxicity.[8][9]

Residual_Solvents A Identify all potential solvents from synthesis process B Classify solvents per ICH Q3C (Class 1, 2, 3) A->B C Is any Class 1 solvent used or likely present? B->C D Test for specific Class 1 solvent(s). Must comply with limits. C->D Yes E Are Class 2 solvents used? C->E No D->E F Test for specific Class 2 solvent(s) using HS-GC. E->F Yes G Are only Class 3 solvents used? E->G No F->G H Option 1: Test by Loss on Drying if limit is <0.5% (5000 ppm). G->H Yes J No routine testing required. G->J No I Option 2: Test for specific Class 3 solvent(s) using HS-GC. H->I

Caption: Decision workflow for residual solvent testing based on ICH Q3C.

Data Comparison: Residual Solvents

Parameter (Example) Specification (ICH Q3C Limit) Out-of-Specification (OOS) Example & Implication
Toluene (Class 2) NMT 890 ppm Result: 1250 ppm . Implication: The material fails to meet safety standards. The high level suggests an inefficient drying or purification process that must be corrected.
Methanol (Class 2) NMT 3000 ppm Result: Complies (< 50 ppm) .

| Heptane (Class 3) | NMT 5000 ppm | Result: Complies (< 50 ppm) . |

Experimental Protocol: HS-GC
  • Instrument: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: G43 phase (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) or equivalent.

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures: Injector at 140°C, Detector at 250°C, Oven program: 40°C for 20 min, then ramp to 240°C at 10°C/min, hold for 20 min.

  • Headspace Parameters: Vial equilibration at 80°C for 60 min.

  • Standard Preparation: Prepare a stock standard in a suitable solvent (e.g., DMSO) containing all potential residual solvents at known concentrations.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add diluent.

  • System Suitability: The resolution between key solvent pairs must be adequate, and the signal-to-noise ratio for the standards must meet the method's requirements.

  • Analysis: Run the standard and sample preparations and quantify the amount of each solvent present.

Water Content by Karl Fischer Titration

Principle & Causality: Water is not an organic impurity, but its presence can impact the assay value (if calculated on a dry basis), affect reaction stoichiometry, and potentially promote degradation of the material. The Karl Fischer (KF) titration is a highly specific method for determining water content. It is based on a redox reaction between iodine and sulfur dioxide in the presence of water. This method is superior to a simple "Loss on Drying" test, which measures the loss of any volatile component, not just water.

Data Comparison: Water Content

Parameter Specification Out-of-Specification (OOS) Example & Implication

| Water Content | NMT 0.5% w/w | Result: 1.2% w/w . Implication: High water content can indicate improper drying or hygroscopic tendencies. It will lower the effective concentration of the raw material, requiring adjustments in the manufacturing process. |

Experimental Protocol: Volumetric Karl Fischer
  • Instrument: Calibrated Karl Fischer titrator.

  • Reagent: Standardized Karl Fischer reagent with a known titer.

  • Solvent: Anhydrous methanol or a suitable solvent that dissolves the sample.

  • Procedure:

    • Add solvent to the titration vessel and titrate to a dry endpoint to neutralize residual water.

    • Accurately weigh and add a suitable amount of the sample to the vessel.

    • Titrate with the KF reagent to the endpoint.

    • The instrument calculates the percentage of water based on the sample weight and the volume of titrant used.

Elemental Impurities (Heavy Metals)

Principle & Causality: Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment used in the synthesis of the raw material.[10] Due to their potential toxicity, their levels are controlled according to ICH Q3D and USP <232>/<233> guidelines.[11][12] The modern approach utilizes advanced spectroscopic techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These methods have replaced the outdated colorimetric sulfide precipitation test (USP <231>), offering far greater specificity and sensitivity.[13][14] The test focuses on the most toxic elements (Class 1: As, Cd, Hg, Pb) and other elements used as catalysts (e.g., Pd, Pt, Ni).

Data Comparison: Elemental Impurities

Parameter (Class 1) Specification (ICH Q3D Oral PDE Limit) Out-of-Specification (OOS) Example & Implication
Lead (Pb) NMT 5 ppm Result: 15 ppm . Implication: The material is contaminated with a toxic heavy metal, rendering it unsafe for use in pharmaceuticals. The source of contamination (e.g., raw material, reactor leaching) must be investigated.
Arsenic (As) NMT 15 ppm Result: Complies (< 1 ppm) .
Cadmium (Cd) NMT 3 ppm Result: Complies (< 0.5 ppm) .

| Mercury (Hg) | NMT 15 ppm | Result: Complies (< 0.5 ppm) . |

Experimental Protocol: ICP-MS
  • Instrument: Calibrated ICP-MS system.

  • Sample Preparation:

    • Accurately weigh the sample into a digestion vessel.

    • Add concentrated nitric acid (and other acids if necessary).

    • Digest the sample using a microwave digestion system until a clear solution is obtained.

    • Dilute the digested sample to a final known volume with deionized water.

  • Calibration: Prepare a series of calibration standards for all target elements.

  • Analysis: Aspirate the blank, standards, and sample solutions into the plasma and measure the ion intensity for each element's specific mass-to-charge ratio.

  • Calculation: Quantify the concentration of each element in the sample against the calibration curve.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. [Link]

  • Lewen, N., et al. (2004). An improved microwave-assisted digestion method for the determination of heavy metals in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. (Note: While the specific article may be behind a paywall, the principle of using advanced digestion is publicly documented).
  • Bansal, S. K., et al. (2010). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. Heavy metals testing in active pharmaceutical ingredients: An alternate approach. [Link]

  • Pharmaceutical Technology. Residual Solvent Analysis in Pharmaceuticals. [Link]

  • ICH Q3D: Guideline for Elemental Impurities. International Council for Harmonisation. [Link]

  • Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Chromak Research. Residual Solvents Analysis. [Link]

  • ResolveMass Laboratories Inc. Pharmaceutical Residual Solvent Testing? A Complete Guide. [Link]

  • Pharmuni. USP Standards in Pharmaceuticals. [Link]

  • Walsh Medical Media. Pharmaceutical Analysis of Handling of Raw Materials before Manufacturing. [Link]

  • ChemLINK. India: Pyridine (Quality Control) Order, 2020. [Link]

  • Veeprho. Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. [Link]

  • UFAG Laboratorien. Quality Control of Raw Materials and Active Ingredients. [Link]

  • PureSynth. Pyridine Derivatives Suppliers. [Link]

  • ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]

  • Qualio. The complete guide to the ICH Q7 guidelines. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • USP-NF. <1225> VALIDATION OF COMPENDIAL PROCEDURES. (Note: Access to the most current version typically requires a subscription to the USP-NF).
  • Google Patents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-(1-methylcyclobutyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-Chloro-5-(1-methylcyclobutyl)pyridine is not widely available. The following guidance is therefore predicated on the known hazards of closely related chlorinated pyridine derivatives.[1][2][3] It is imperative that these procedures be supplemented by a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Assessment and Chemical Profile

Understanding the hazard profile is the cornerstone of safe disposal. Based on analogous compounds, 2-Chloro-5-(1-methylcyclobutyl)pyridine should be treated as a hazardous substance with multiple risk factors.

The primary hazards associated with similar chlorinated pyridines include acute toxicity, corrosivity, and environmental harm.[2][4][5] Accidental ingestion may be harmful or fatal, and the substance can cause severe chemical burns to the skin and eyes upon direct contact.[3][5] As a chlorinated organic compound, it is also presumed to be harmful to aquatic life with long-lasting effects.[4]

Hazard Category Anticipated Risk Primary Rationale & Sources
Acute Oral Toxicity Harmful if swallowed. Ingestion can cause chemical burns in the mouth and gastrointestinal tract.[3][5]Category 4 Acute Toxicity is assigned to the analogous compound 2-Chloro-5-(chloromethyl)pyridine.[2][5]
Skin Corrosion/Irritation Causes severe skin burns and irritation. Direct contact can lead to deep, slow-healing burns.[2][3]Classified as Category 1B or 1C for skin corrosion.[5]
Eye Damage/Irritation Causes serious eye damage. Direct contact can result in severe burns and potentially permanent eye injury.[1][3]Classified as Category 1 for serious eye damage.[5]
Environmental Hazard Harmful to aquatic life with long-lasting effects. Discharge into the environment must be strictly avoided.[4][6]Halogenated organic compounds are noted for their persistence and potential for environmental contamination.[7][8]
Physical Hazard Combustible. May ignite when exposed to heat or flame. Combustion produces toxic gases.[3]Thermal decomposition will produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen chloride and phosgene gas.[3]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound, stringent adherence to PPE protocols is non-negotiable. All handling and disposal preparation must occur within a certified chemical fume hood.[9]

Minimum Required PPE:

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2]

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.[9]

  • Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary.[2]

Waste Segregation and Containment: The Cornerstone of Compliance

Proper segregation is the most critical step in the disposal process. Improper segregation can create dangerous chemical reactions, violate regulatory standards, and dramatically increase disposal costs.[7][10]

Principle Directive: Halogenated organic waste must NEVER be mixed with non-halogenated waste.[7][9][11]

Step-by-Step Containment Protocol:

  • Select the Correct Container: Use a designated, chemically compatible container, typically made of high-density polyethylene (HDPE). The container must be in good condition, free of damage, and have a secure, leak-proof screw cap.[11][12]

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Waste 2-Chloro-5-(1-methylcyclobutyl)pyridine". Do not use abbreviations.[11]

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Corrosive," "Toxic," "Environmental Hazard").

    • The accumulation start date (the date the first drop of waste is added).[10]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when actively adding waste.[11][13]

    • Store the container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[12]

    • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.[12]

  • Manage Contaminated Materials: Any materials that come into contact with 2-Chloro-5-(1-methylcyclobutyl)pyridine, such as pipette tips, gloves, or absorbent pads used for spills, must be disposed of as solid hazardous waste. Place these items in a separate, clearly labeled, and sealed container.[3]

Disposal Workflow: From Benchtop to Final Disposition

The disposal of 2-Chloro-5-(1-methylcyclobutyl)pyridine is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA).[12] This chemical cannot be disposed of down the drain or in regular trash.[8][12] The only acceptable method is through a licensed professional waste disposal service, which will typically use high-temperature incineration.[1][2][14]

The following diagram outlines the standard workflow for compliant disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Generation of Waste (e.g., reaction residues, expired chemical) B Characterize & Identify Waste (Is it halogenated?) A->B Yes C Select & Pre-Label Waste Container B->C Halogenated D Accumulate Waste in Satellite Accumulation Area (SAA) C->D E Seal Container & Complete Hazardous Waste Label D->E Container is full or accumulation time limit reached F Request Waste Pickup (via EHS portal or procedure) E->F G EHS Personnel Collects Waste from Laboratory F->G Inter-departmental Handoff H Transport to Central Accumulation Area G->H I Waste Manifesting & Consolidation (Lab Packing) H->I J Licensed Hazardous Waste Contractor Transport I->J K Final Disposal (High-Temperature Incineration) J->K

Figure 1. Standard workflow for the disposal of halogenated chemical waste.

Spill and Decontamination Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For Small Spills (within a fume hood):

  • Alert Personnel: Immediately notify others in the laboratory.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Clean Up: Wearing full PPE, carefully collect the absorbed material using non-sparking tools.

  • Package Waste: Place all contaminated absorbent material and cleaning supplies into a suitable, sealed container. Label it as "Solid Hazardous Waste" with the chemical name.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's EHS for recommendations), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills (outside a fume hood):

  • Evacuate: Evacuate the immediate area.

  • Alert: Activate the fire alarm or emergency response system and notify your institution's EHS department immediately.[11]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • IES. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Benchchem. (2025). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Water Corporation. Laboratory chemical waste.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine.
  • Capot Chemical. (2008, November 4). MSDS of 2-Chloro-5-(chloromethyl)pyridine.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PubChem. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393.
  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)pyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-chloro-5-methylpyridine.
  • J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET - PYRIDINE.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sigma-Aldrich Inc. (2025, November 6). SAFETY DATA SHEET.
  • Central Drug House (P) Ltd. 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ECHEMI. 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety Data Sheets.

Sources

Personal Protective Equipment & Handling Guide: 2-Chloro-5-(1-methylcyclobutyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1935325-79-3 Class: Halogenated Pyridine Derivative / Organic Building Block Audience: Chemical Safety Officers, Synthetic Chemists, and Lab Managers.

Core Safety Directive: The Precautionary Principle

Status: Novel Research Chemical / Limited Toxicological Data.

As a Senior Application Scientist, my directive for handling 2-Chloro-5-(1-methylcyclobutyl)pyridine is governed by the Precautionary Principle . While specific toxicological data for this exact CAS is limited, structural analogs (e.g., 2-Chloro-5-methylpyridine) exhibit acute toxicity (oral/dermal) and skin irritation.

Scientific Rationale: Pyridine derivatives are known for their ability to penetrate the epidermis and act as neurotoxins or hepatotoxins. The addition of the chlorine atom (C2 position) and the lipophilic cyclobutyl group likely enhances membrane permeability compared to the parent pyridine. Therefore, this compound must be handled as a Hazardous Substance capable of causing severe eye damage, skin irritation, and systemic toxicity upon absorption.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. Do not rely on single-layer protection.

PPE Selection Guide
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil / 0.1 mm)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Dynamics: Pyridines are organic bases that can permeate standard latex rapidly. Nitrile offers superior chemical resistance. Double gloving provides a "breakthrough indicator" layer and allows outer glove removal upon contamination without exposing skin.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield required for volumes >100mLVapor/Spray Risk: Safety glasses with side shields are insufficient for liquids that are skin/eye irritants. Goggles form a seal against vapors and splashes.
Respiratory Engineering Control Primary: Fume Hood.Backup: Half-face respirator with OV/P95 cartridges.Volatility: Pyridine derivatives often possess distinct, unpleasant odors and respiratory irritation potential. Organic Vapor (OV) cartridges neutralize volatile amines; P95 filters particulates if the substance is solid/powder.
Body Defense Lab Coat (Flame Resistant/Cotton) Long pants, closed-toe chemical-resistant shoes.Fire Safety: Pyridines are combustible.[1][2][3] Synthetic blends (polyester) can melt into skin during a fire. 100% Cotton or Nomex provides thermal protection.

Operational Handling Protocol

Phase 1: Storage & Stability
  • Environment: Store in a cool, dry, well-ventilated area (2–8°C recommended for long-term stability).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Reasoning: Pyridine rings can be susceptible to N-oxidation over time; moisture can hydrolyze the chloro-substituent under acidic conditions.

  • Segregation: Keep away from Strong Oxidizers (e.g., peroxides, nitric acid) and Strong Acids .[3]

Phase 2: Safe Handling Workflow

This workflow minimizes exposure risk through containment.[2][3][4]

SafeHandling Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE Transport Transport to Fume Hood (Secondary Containment) CheckPPE->Transport Weighing Weighing/Aliquot (Inside Hood or Vented Balance) Transport->Weighing Minimize Vibration Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Closed Vessel Cleanup Decontamination (Solvent Wipe Down) Reaction->Cleanup Post-Process Cleanup->Transport Return to Storage

Figure 1: Operational workflow ensuring containment at every stage.

Phase 3: Experimental Causality
  • Solvent Selection: When dissolving 2-Chloro-5-(1-methylcyclobutyl)pyridine, prefer Dichloromethane (DCM) or Ethyl Acetate .

    • Note: Avoid protic solvents (like methanol) if using strong nucleophiles immediately, as the chloro-pyridine moiety can undergo nucleophilic aromatic substitution (

      
      ).
      
  • Quenching: If used in lithiation or Grignard reactions, quench carefully at low temperatures. The pyridine nitrogen can coordinate with metals, affecting reaction kinetics.

Emergency Response & Waste Disposal

Spill Response Logic

Immediate Action: Evacuate the immediate area. Vapor may cause dizziness.

  • Assess: Is the spill >50 mL? If YES, evacuate lab and call EHS.

  • Contain: If <50 mL, use Vermiculite or Sand to dike and absorb.

    • Do NOT use: Sawdust (combustible reaction risk with oxidizers) or paper towels (rapid evaporation surface area).

  • Clean: Scoop into a sealable container. Wipe surface with dilute acetic acid (to neutralize basic residues) followed by soap and water.

Disposal Strategy

Classification: Halogenated Organic Waste .

Waste StreamHandling InstructionCritical Incompatibility
Solid Waste Collect in "Hazardous Solid" drum. Label with full chemical name.Do not mix with general trash.[5]
Liquid Waste Segregate into Halogenated Solvent carboy.Do NOT mix with Acid Waste. Pyridines react exothermically with acids to form salts, potentially pressurizing containers.
Sharps/Glass Triple rinse contaminated glass with acetone before disposal in glass bin.Unrinsed glass releases vapors in trash.

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine Derivatives. Accessed 2024. Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloro-5-methylpyridine (Analog).Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.Link

  • ECHA (European Chemicals Agency). Information on Chemicals - Pyridine.Link

Disclaimer: This guide is based on the chemical properties of the specified compound and its structural analogs. It is intended for use by trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.